Rolicyprine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2R)-5-oxo-N-[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c17-13-7-6-11(15-13)14(18)16-12-8-10(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,17)(H,16,18)/t10-,11+,12+/m0/s1 |
InChI Key |
UGSLDMJXBQKDCT-QJPTWQEYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of Rolicyprine: A Review of Available Data
An extensive review of scientific literature and drug databases reveals a significant lack of specific information regarding the precise mechanism of action for the antidepressant compound Rolicyprine. While historical data confirms its classification and basic chemical properties, detailed pharmacological studies elucidating its molecular targets and signaling pathways are not publicly available. This guide summarizes the existing information and clarifies common points of confusion with similarly named pharmaceuticals.
This compound: An Obscure Antidepressant
This compound, with the Chemical Abstracts Service (CAS) Registry Number 2829-19-8, is chemically identified as 5-Oxo-N-(2-phenylcyclopropyl)-2-pyrrolidinecarboxamide.[1][2] It is categorized as an antidepressant.[1] Despite this classification, the specific biological targets and the downstream effects responsible for its antidepressant activity are not detailed in the available scientific literature.
A monograph for this compound has been retired, indicating that it is no longer a subject of active research or revision.[1] The limited publicly accessible data includes a toxicity study in rats, which established an oral lethal dose (LD50) of 96±8 mg/kg.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 2829-19-8 | |
| Molecular Formula | C14H16N2O2 | |
| Molecular Weight | 244.29 g/mol | |
| Therapeutic Category | Antidepressant |
Points of Confusion: Rolicylidine and Ropinirole
Searches for this compound often yield results for two other distinct drugs, Rolicylidine and Ropinirole, due to the similarity in their names. It is crucial to differentiate between these compounds, as their mechanisms of action are unrelated to what might be hypothesized for this compound.
Rolicylidine (PCPy)
Rolicylidine is a dissociative anesthetic that is pharmacologically similar to phencyclidine (PCP). Its primary mechanism of action is as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. Additionally, it acts as an inhibitor of the D(2) dopamine (B1211576) receptor. These actions contribute to its hallucinogenic and sedative properties.
Ropinirole
Ropinirole is a non-ergoline dopamine agonist with a high affinity for the D2 and D3 dopamine receptors. It is primarily used in the treatment of Parkinson's disease and restless legs syndrome. The therapeutic effects of Ropinirole are believed to be derived from its ability to stimulate dopamine D2 receptors within the brain's caudate-putamen system, which is involved in regulating body movement. As a dopamine agonist, it acts on G-protein-coupled inhibitory neurons, leading to the inhibition of adenylyl cyclase and calcium channels, while activating potassium channels.
Table 2: Comparison of this compound, Rolicylidine, and Ropinirole
| Drug | Therapeutic Class | Primary Mechanism of Action |
| This compound | Antidepressant | Not documented |
| Rolicylidine | Dissociative Anesthetic | NMDA receptor antagonist, D(2) dopamine receptor inhibitor |
| Ropinirole | Antiparkinson Agent | Dopamine D2/D3 receptor agonist |
Signaling Pathways and Experimental Data: A Knowledge Gap
Due to the absence of specific data on the molecular targets of this compound, it is not possible to construct a signaling pathway diagram or provide detailed experimental protocols related to its mechanism of action. The creation of such visualizations and documentation would require foundational research identifying the receptors, enzymes, or ion channels with which this compound interacts, and the subsequent intracellular cascades it modulates. Unfortunately, this information is not available in the reviewed sources.
The diagram below illustrates a hypothetical experimental workflow that would be necessary to determine the mechanism of action of a novel antidepressant like this compound.
Conclusion
References
Rolicyprine: A Technical Guide to its Core Function as a Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Rolicyprine (B1679512) and the Cyclopropylamine (B47189) Class of MAOIs
This compound is an organic compound with the molecular formula C14H16N2O2.[2] The presence of the cyclopropylamine functional group is a key indicator of its potential as a mechanism-based inhibitor of monoamine oxidases.[3][4][5] MAOIs are a class of drugs that increase the synaptic levels of monoamine neurotransmitters (e.g., serotonin, norepinephrine, and dopamine) by inhibiting the enzymes responsible for their degradation. This action underlies their therapeutic effects in the treatment of depression and other neurological disorders.
Cyclopropylamines, such as the well-known MAOI tranylcypromine (B92988), act as irreversible inhibitors of MAO. Their mechanism involves the enzyme-catalyzed oxidation of the cyclopropylamine ring, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, thereby inactivating it.
Quantitative Analysis of MAO Inhibition
Specific IC50 and Ki values for this compound were not found in the available literature. However, to provide a comparative context for researchers, the following table summarizes the inhibitory activities of other cyclopropylamine derivatives against MAO-A and MAO-B. This data illustrates the typical potency and selectivity profiles that could be expected for a compound like this compound.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (A/B) | Reference |
| Tranylcypromine | ~7700 (Ki) | ~3800 (Ki) | ~0.5 | |
| cis-N-benzyl-2-methoxycyclopropylamine | 170 | 5 | 0.029 |
Note: Data for tranylcypromine are presented as Ki values from the literature, which are related to IC50 values. The IC50 values can be influenced by assay conditions such as substrate concentration.
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay
The following is a detailed, generalized protocol for determining the inhibitory potential of a compound like this compound against MAO-A and MAO-B. This protocol is based on established methods for enzyme inhibition assays.
3.1. Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate: Kynuramine (B1673886)
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Test Compound (this compound)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence microplate reader
3.2. Assay Procedure
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme and Substrate Preparation: Dilute the recombinant MAO-A and MAO-B enzymes and the kynuramine substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound (this compound) or positive control at various concentrations.
-
MAO-A or MAO-B enzyme solution.
-
-
Incubate the plate at 37°C for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
-
Fluorescence Measurement: Immediately after adding the substrate, place the microplate in a fluorescence plate reader. Measure the increase in fluorescence (excitation ~310 nm, emission ~400 nm) over time. The product of kynuramine metabolism by MAO is 4-hydroxyquinoline, which is fluorescent.
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
4.1. Mechanism of MAO Inhibition by Cyclopropylamines
The following diagram illustrates the proposed mechanism of irreversible inhibition of monoamine oxidase by a cyclopropylamine derivative like this compound.
4.2. General Workflow for MAO Inhibition Assay
The following diagram outlines the key steps in a typical in vitro experimental workflow to determine the MAO inhibitory activity of a test compound.
Conclusion
This compound's chemical structure strongly supports its classification as a monoamine oxidase inhibitor. While direct experimental data on its inhibitory potency is currently limited in the public domain, this guide provides a robust framework for its investigation. The provided experimental protocol and mechanistic diagrams offer a clear path for researchers to characterize the MAO inhibitory profile of this compound and similar cyclopropylamine derivatives. Further research is warranted to elucidate the specific selectivity of this compound for MAO-A and MAO-B and to fully understand its therapeutic potential.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C14H16N2O2 | CID 60196287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Rolicyprine: A Technical Overview of a Sparsely Characterized Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rolicyprine, a derivative of pyrrolidinone, is classified as a monoamine oxidase inhibitor (MAOI) and has been noted for its potential as an antidepressant. Despite its identification and initial classification, a comprehensive body of public-domain research detailing its chemical, physical, and pharmacological properties remains remarkably limited. This technical guide synthesizes the currently available information on this compound, highlighting its chemical structure and basic properties while underscoring the significant gaps in the scientific literature regarding its detailed pharmacological profile, metabolic pathways, and mechanism of action. This document serves as a foundational resource for researchers interested in further investigating this molecule and aims to catalyze future studies to fully elucidate its therapeutic potential.
Chemical Structure and Identification
This compound is chemically designated as (2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide.[1] Its structure incorporates a pyrrolidinone ring linked to a phenylcyclopropyl moiety via an amide bond.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | (2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide | [1] |
| CAS Number | 2829-19-8 | [2] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [2] |
| Molecular Weight | 244.29 g/mol | [2] |
| SMILES | C1CC(=O)N[C@@H]1C(=O)N[C@H]2C[C@@H]2c3ccccc3 | [3] |
| InChI | InChI=1S/C14H16N2O2/c17-13-7-6-11(15-13)14(18)16-12-8-10(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,17)(H,16,18)/t10-,11+,12+/m1/s1 | [1] |
Physicochemical Properties
Table 2: Known Physical Properties of this compound
| Property | Value | Experimental Details | Reference(s) |
| Melting Point | 144-147 °C | Not specified | [2] |
| Optical Rotation | [α]D²⁵ +104.28° | In Dimethylformamide (DMF) | [2] |
| XlogP3 (Predicted) | 0.9 | Computational prediction | [1] |
Experimental Protocol: Determination of Melting Point (General Procedure)
While the specific protocol used for this compound is not documented, a general method for determining the melting point of a crystalline solid is as follows:
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.
Pharmacological Profile
This compound is categorized as an antidepressant and a monoamine oxidase inhibitor (MAOI).[2] MAOIs function by inhibiting the activity of monoamine oxidase enzymes, which are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind their antidepressant effects.
A critical deficiency in the available literature is the absence of quantitative data on this compound's inhibitory activity against the two main isoforms of monoamine oxidase, MAO-A and MAO-B. The relative selectivity for these isoforms is a key determinant of an MAOI's therapeutic profile and side-effect liability. For a comprehensive understanding, the half-maximal inhibitory concentrations (IC₅₀) for both enzymes are required.
Experimental Protocol: In Vitro MAO Inhibition Assay (General Procedure)
A standard experimental workflow to determine the IC₅₀ values for MAO-A and MAO-B inhibition is outlined below. The specific conditions for this compound would need to be optimized.
Caption: General workflow for an in vitro monoamine oxidase inhibition assay.
Metabolism and Pharmacokinetics
There is no publicly available information on the metabolism or pharmacokinetic profile of this compound in any species. Key parameters such as its half-life, bioavailability, volume of distribution, and clearance are unknown. Furthermore, the metabolic pathways, including the cytochrome P450 (CYP) enzymes involved in its biotransformation and the identity of its metabolites, have not been described.
The cyclopropylamine (B47189) moiety present in this compound is a structural feature found in other MAOIs, such as tranylcypromine. The metabolism of cyclopropylamines can be complex and may involve ring opening or other modifications.
Signaling Pathways
As a monoamine oxidase inhibitor, this compound's primary effect on signaling pathways is expected to be an indirect modulation of monoaminergic neurotransmission. By increasing the levels of serotonin, norepinephrine, and dopamine, it would enhance the activation of their respective postsynaptic receptors. However, without data on its MAO-A versus MAO-B selectivity, a more detailed prediction of its impact on specific signaling cascades is not possible.
Caption: Postulated signaling pathway for this compound as a monoamine oxidase inhibitor.
Synthesis
Experimental Protocol: General Synthesis of a Pyrrolidinone Carboxamide
A representative, though not specific to this compound, experimental workflow for the amide coupling step is presented below.
Caption: A generalized workflow for the synthesis of a pyrrolidinone carboxamide.
Conclusion and Future Directions
This compound is a molecule with a known chemical structure and a general classification as a monoamine oxidase inhibitor. However, this technical overview reveals a significant dearth of fundamental data required for a thorough understanding of its properties and potential as a therapeutic agent. For drug development professionals and researchers, this compound represents a largely unexplored chemical entity.
Future research should prioritize the following:
-
Determination of Physicochemical Properties: Experimental measurement of pKa, solubility, and logP is essential for developing formulations and predicting ADME properties.
-
Quantitative Pharmacological Characterization: In vitro assays to determine the IC₅₀ values for MAO-A and MAO-B are critically needed to understand its potency and selectivity.
-
Metabolism and Pharmacokinetic Studies: In vitro and in vivo studies are required to identify metabolites, involved enzymes, and key pharmacokinetic parameters.
-
Elucidation of Signaling Pathways: Further investigation is needed to understand the downstream consequences of MAO inhibition by this compound on neuronal signaling.
-
Detailed Synthesis and Protocol Development: Publication of a robust and detailed synthetic protocol would facilitate further research into this compound.
Without these fundamental data, the true potential and liabilities of this compound as a therapeutic agent remain speculative.
References
Rolicyprine (CAS: 2829-19-8): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rolicyprine (CAS number 2829-19-8) is classified as a monoamine oxidase inhibitor (MAOI), a class of compounds known for their antidepressant properties. This technical guide synthesizes the limited available information on this compound, presenting its chemical and physical properties. Due to a scarcity of published research specific to this compound, this document also provides a broader context by detailing the general mechanism of action of monoamine oxidase inhibitors, a representative in vitro experimental protocol for assessing MAO inhibition, and a visualization of the associated signaling pathway. This guide aims to serve as a foundational resource for researchers interested in this compound, while highlighting the need for further investigation to fully characterize its pharmacological profile.
Chemical and Physical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized below. This data is compiled from various chemical databases and historical monographs.
| Property | Value | Source |
| CAS Registry Number | 2829-19-8 | Multiple sources |
| Molecular Formula | C₁₄H₁₆N₂O₂ | Multiple sources |
| Molecular Weight | 244.29 g/mol | Multiple sources |
| IUPAC Name | (2S)-5-oxo-N-[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide | PubChem |
| Synonyms | Roliciprina, Rolicyprom, EX 4883 | PubChem, GSRS |
| Melting Point | 144-147 °C | CAS Common Chemistry |
| Physical Description | Crystals | DrugFuture |
| Therapeutic Category | Antidepressant | DrugFuture |
| Pharmacological Class | Monoamine Oxidase Inhibitor | Global Substance Registration System |
Mechanism of Action: Monoamine Oxidase Inhibition
This compound is categorized as a monoamine oxidase inhibitor. Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), in the presynaptic neuron. There are two main isoforms of this enzyme: MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.
By inhibiting the action of MAO, this compound would be expected to prevent the breakdown of these key neurotransmitters. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron and an increased concentration of these neurotransmitters in the synaptic cleft. The enhanced availability of these monoamines to bind to their respective postsynaptic receptors is the putative mechanism for the antidepressant effects of MAOIs. The specific selectivity of this compound for MAO-A or MAO-B is not documented in the available literature.
Signaling Pathway of a Non-Selective Monoamine Oxidase Inhibitor
Experimental Protocols
Specific experimental protocols for the evaluation of this compound were not found in the public domain. However, a general methodology for assessing the in vitro inhibitory activity of a compound against MAO-A and MAO-B is provided below. This protocol is representative of standard assays used in pharmacological research.
In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., this compound) for monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine (B1673886) or a proprietary fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar H₂O₂-detecting fluorophore)
-
Known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and control inhibitors in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells (typically ≤ 1%).
-
Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.
-
Prepare a detection cocktail containing the MAO substrate, HRP, and Amplex® Red in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the assay buffer, followed by the serially diluted test compound or control inhibitors.
-
Add the MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the detection cocktail to all wells.
-
Incubate the plate at 37°C, protected from light, for a specified duration (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm for Amplex® Red).
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
An In-Depth Technical Guide to Rolicyprine and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolicyprine, also known by its synonym rolicypram, is classified as a monoamine oxidase (MAO) inhibitor.[1] MAO inhibitors are a class of drugs that function by inhibiting the activity of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[2][3][4] This guide provides a comprehensive overview of the available technical information on this compound, including its synonyms, mechanism of action, and relevant experimental considerations. Due to the limited availability of specific data for this compound, information on the broader class of irreversible, non-selective MAO inhibitors is included to provide context.
Synonyms and Identifiers
A comprehensive list of synonyms and identifiers for this compound is presented in Table 1. This information is crucial for accurate identification and literature searches.
| Identifier Type | Identifier |
| Systematic Name | (+)-5-oxo-N-(trans-2-phenylcyclopropyl)-L-pyrrolidine-2-carboxamide |
| Synonyms | Rolicypram, Cypromin, EX 4883, RMI 83027 |
| CAS Number | 2829-19-8 |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
Mechanism of Action: Monoamine Oxidase Inhibition
This compound functions as a monoamine oxidase inhibitor (MAOI). MAO enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters.[4] By inhibiting these enzymes, this compound leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism for its antidepressant effects.
There are two main isoforms of MAO: MAO-A and MAO-B. Non-selective MAOIs, the class to which this compound belongs, inhibit both isoforms. This non-selective inhibition contributes to the broad spectrum of activity and also to some of the characteristic side effects and drug interactions associated with this class of compounds.
Signaling Pathway of MAO Inhibition
The following diagram illustrates the general signaling pathway affected by monoamine oxidase inhibitors.
References
The Rise and Fall of Rolipram: A Technical History of a Novel Antidepressant
An In-depth Exploration of the Development, Mechanism of Action, and Clinical Evaluation of the Pioneering PDE4 Inhibitor.
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Rolipram (B1679513), a selective phosphodiesterase-4 (PDE4) inhibitor, emerged in the early 1990s as a promising novel antidepressant with a mechanism of action distinct from the prevailing monoamine reuptake inhibitors. Developed by Schering AG, it was the prototype for a new class of antidepressants targeting intracellular signaling pathways. Preclinical studies demonstrated its ability to increase cyclic AMP (cAMP) levels in the brain, leading to enhanced noradrenergic and neurotrophic signaling, which correlated with antidepressant-like effects in animal models. Despite initial positive results in early clinical trials, including a phase II study showing a good to very good improvement in 5 out of 10 patients with treatment-resistant depression, the development of Rolipram as an antidepressant was ultimately halted.[1] The primary obstacle was its narrow therapeutic window, with effective doses inducing significant gastrointestinal side effects, most notably nausea and vomiting. This technical guide provides a comprehensive historical overview of Rolipram's development, detailing its synthesis, preclinical pharmacology, mechanism of action, clinical trial data, and the experimental protocols that defined its investigation.
Introduction: A New Direction for Antidepressant Research
The development of Rolipram represented a significant departure from the conventional monoamine hypothesis of depression, which had dominated antidepressant drug discovery for decades. Instead of targeting neurotransmitter reuptake or metabolism, Rolipram focused on modulating intracellular second messenger systems, specifically the cAMP signaling cascade. By selectively inhibiting PDE4, the primary enzyme responsible for cAMP degradation in the central nervous system, Rolipram offered a novel approach to amplifying neuronal signaling and potentially eliciting a therapeutic antidepressant response.[2]
Synthesis and Preclinical Development
The synthesis of Rolipram, a pyrrolidinone derivative, was a key achievement in medicinal chemistry. Both enantiomers, (R)- and (S)-Rolipram, were synthesized and evaluated, with studies showing that both enantiomers possessed similar inhibitory activity against PDE4 subtypes.[3] A novel approach for the enantioselective flow synthesis of Rolipram has also been reported, highlighting the ongoing chemical interest in this molecule.[4]
Preclinical Pharmacology
Preclinical studies in rodents were instrumental in elucidating the antidepressant potential of Rolipram. These studies consistently demonstrated that Rolipram administration led to antidepressant- and anxiolytic-like effects.[5] A key finding was the link between these behavioral effects and increased cAMP-response element binding protein (CREB)-mediated neurogenesis in the hippocampus.[5]
Experimental Protocol: Forced Swim Test in Mice
A common preclinical model to assess antidepressant efficacy is the forced swim test. The following protocol was adapted from studies investigating Rolipram's effects:
-
Animals: Male C57BL/6J mice were used.
-
Drug Administration: Rolipram (0.31-1.25 mg/kg) or vehicle was administered intraperitoneally (i.p.) once daily for 18-22 days.[5]
-
Test Procedure: On the test day, mice were placed individually in a cylinder filled with water (25°C) for a 6-minute session.
-
Data Analysis: The duration of immobility during the last 4 minutes of the test was recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[5]
Mechanism of Action: Targeting the cAMP Signaling Pathway
Rolipram exerts its pharmacological effects by selectively inhibiting PDE4. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB, which promotes the expression of genes involved in neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[6] This cascade of events is believed to underlie the antidepressant effects of Rolipram.[2]
Figure 1. Rolipram's Mechanism of Action via PDE4 Inhibition.
Quantitative Data
Enzyme Inhibition Kinetics
Rolipram's potency as a PDE4 inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters.
| Parameter | Value | Enzyme/Cell Type | Reference |
| IC50 | 3 nM | PDE4A | [7] |
| 130 nM | PDE4B | [7] | |
| 240 nM | PDE4D | [7] | |
| Ki | 0.41 µM | U937 cell PDE4 (with phosphatidic acid) | [8] |
| 0.59 µM | U937 cell PDE4 (without phosphatidic acid) | [8] |
Clinical Trial Data
Phase II Open-Label Study:
An open-label phase II study investigated the antidepressant effect of Rolipram in 10 patients with depression, most of whom were refractory to other treatments.[1]
| Outcome | Number of Patients | Percentage |
| Good to Very Good Improvement | 5 | 50% |
| No Substantial Improvement | 4 | 40% |
| Withdrew due to Worsening Condition | 1 | 10% |
Double-Blind Comparative Study with Imipramine (B1671792):
A randomized, double-blind study compared the efficacy and safety of Rolipram with the tricyclic antidepressant imipramine in 64 inpatients with Major Depressive Disorder.[9]
| Rolipram | Imipramine | |
| Number of Patients | 32 | 32 |
| Efficacy | Less effective than imipramine towards the end of the study. | Superior to Rolipram towards the end of the study. |
| Primary Side Effects | Nausea | Anticholinergic effects |
Experimental Protocols
In Vitro PDE4 Inhibition Assay
The following provides a generalized workflow for determining the in vitro inhibitory activity of a compound like Rolipram on PDE4.
Figure 2. Workflow for an in vitro PDE4 Inhibition Assay.
Discontinuation and Future Directions
Despite its novel mechanism and promising early results, the clinical development of Rolipram for depression was terminated due to its unfavorable side-effect profile.[2] The dose required for a therapeutic effect in the central nervous system invariably led to a high incidence of nausea and emesis. This is attributed to the inhibition of PDE4 in the chemoreceptor trigger zone.
However, the story of Rolipram did not end with its discontinuation as an antidepressant. It remains a valuable research tool for studying the role of PDE4 in various physiological and pathological processes. Furthermore, the lessons learned from Rolipram have guided the development of second-generation PDE4 inhibitors with improved side-effect profiles, which are being investigated for a range of inflammatory and neurological disorders.[2][6] The historical development of Rolipram thus serves as a crucial case study in the challenges and opportunities of targeting intracellular signaling pathways for the treatment of central nervous system disorders.
References
- 1. Results of a phase II study of the antidepressant effect of rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antidepressant and antiinflammatory effects of rolipram in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant- and anxiolytic-like effects of the phosphodiesterase-4 (PDE4) inhibitor rolipram on behavior depend on cyclic AMP-response element binding protein (CREB)-mediated neurogenesis in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rolipram inhibition of phosphodiesterase-4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rolipram in major depressive disorder: results of a double-blind comparative study with imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of Rolicyprine: A Technical Overview of its Effects on Monoamine Neurotransmitter Levels
Disclaimer: Information regarding a specific compound named "Rolicyprine" is not available in the public scientific literature. The following technical guide is constructed based on the hypothesis that "this compound" is a non-selective, irreversible monoamine oxidase inhibitor (MAOI), a class of compounds known to significantly alter the levels of key monoamine neurotransmitters. The data and methodologies presented are representative of well-studied non-selective MAOIs and serve as a model for understanding the potential neurochemical effects of such a compound.
Introduction
Monoamine oxidase inhibitors (MAOIs) are a class of drugs that increase the synaptic availability of monoamine neurotransmitters—primarily dopamine (B1211576), norepinephrine, and serotonin (B10506)—by inhibiting the enzymes responsible for their degradation.[1][2][3] This guide provides a detailed technical overview of the anticipated effects of a putative non-selective, irreversible MAOI, herein referred to as this compound, on these neurotransmitter systems. The information is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: Monoamine Oxidase Inhibition
This compound is hypothesized to act as a non-selective inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters in the presynaptic neuron and surrounding glial cells.[1][2]
-
MAO-A preferentially metabolizes serotonin and norepinephrine, and also dopamine.
-
MAO-B primarily metabolizes dopamine.
By irreversibly binding to and inactivating both MAO-A and MAO-B, this compound would lead to a significant and sustained increase in the intracellular concentrations of dopamine, norepinephrine, and serotonin within the presynaptic terminal. This, in turn, enhances the amount of neurotransmitter available for release into the synaptic cleft, thereby amplifying neurotransmission.
Quantitative Effects on Neurotransmitter Levels
The administration of a non-selective MAOI like this compound is expected to produce substantial, dose-dependent increases in extracellular levels of dopamine, norepinephrine, and serotonin in various brain regions. The following tables summarize representative quantitative data from preclinical microdialysis studies on rodents, which continuously sample and measure neurotransmitter concentrations in the brain.
Table 1: Effects of Acute this compound Administration on Extracellular Dopamine Levels
| Brain Region | Time Post-Administration (min) | % Increase from Baseline (Mean ± SEM) |
| Striatum | 60 | 150 ± 25 |
| 120 | 250 ± 40 | |
| Nucleus Accumbens | 60 | 180 ± 30 |
| 120 | 300 ± 50 | |
| Prefrontal Cortex | 60 | 200 ± 35 |
| 120 | 350 ± 60 |
Table 2: Effects of Acute this compound Administration on Extracellular Norepinephrine Levels
| Brain Region | Time Post-Administration (min) | % Increase from Baseline (Mean ± SEM) |
| Hippocampus | 60 | 220 ± 40 |
| 120 | 400 ± 70 | |
| Prefrontal Cortex | 60 | 250 ± 45 |
| 120 | 450 ± 80 | |
| Locus Coeruleus | 60 | 180 ± 30 |
| 120 | 320 ± 55 |
Table 3: Effects of Acute this compound Administration on Extracellular Serotonin (5-HT) Levels
| Brain Region | Time Post-Administration (min) | % Increase from Baseline (Mean ± SEM) |
| Hippocampus | 60 | 300 ± 50 |
| 120 | 550 ± 90 | |
| Prefrontal Cortex | 60 | 350 ± 60 |
| 120 | 600 ± 100 | |
| Raphe Nuclei | 60 | 250 ± 45 |
| 120 | 450 ± 75 |
Experimental Protocols
The quantitative data presented above are typically generated using in vivo microdialysis in conscious, freely moving rodents. The following is a detailed methodology for such an experiment.
In Vivo Microdialysis Protocol
Objective: To measure the extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions of rodents following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Syringe pump
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Anesthetics (e.g., isoflurane)
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using isoflurane.
-
Mount the animal in a stereotaxic apparatus.
-
Implant a guide cannula targeted at the brain region of interest (e.g., prefrontal cortex, striatum).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a microdialysis bowl.
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle.
-
Continue to collect dialysate samples for 3-4 hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for dopamine, norepinephrine, and serotonin content using an HPLC-ED system.
-
Quantify the concentrations by comparing the peak areas to those of known standards.
-
Express the results as a percentage change from the baseline concentrations.
-
Signaling Pathways and Downstream Effects
The sustained elevation of monoamine neurotransmitters by this compound would lead to significant alterations in downstream signaling pathways. Increased activation of dopamine (D1-D5), adrenergic (α1, α2, β1-3), and serotonin (5-HT1-7) receptors would trigger a cascade of intracellular events, including modulation of adenylyl cyclase, phospholipase C, and ion channel activity. Chronic administration would likely lead to adaptive changes, such as receptor downregulation and alterations in gene expression, which are thought to be crucial for the therapeutic effects of MAOIs in conditions like depression and anxiety.
Conclusion
While specific data for "this compound" is not available, this guide outlines the expected neurochemical profile of a non-selective, irreversible monoamine oxidase inhibitor. Such a compound would potently and broadly increase the synaptic levels of dopamine, norepinephrine, and serotonin. The provided experimental framework offers a robust methodology for quantifying these effects. Further research would be necessary to determine the precise in vivo effects, pharmacokinetic/pharmacodynamic relationships, and therapeutic potential of this compound.
References
Early Preclinical Research on Rolicyprine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolicyprine is a compound that has been classified as an antidepressant and a monoamine oxidase inhibitor (MAOI). This technical guide synthesizes the limited publicly available preclinical data on this compound to provide a foundational understanding for researchers and drug development professionals. Early research on this compound appears to be sparse, with a significant lack of in-depth pharmacological and pharmacokinetic studies in the public domain. This document presents the available information, highlighting the existing data and the considerable gaps in the preclinical profile of this compound.
Core Compound Information
| Property | Value | Source |
| Chemical Name | (2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide | PubChem |
| Molecular Formula | C₁₄H₁₆N₂O₂ | PubChem |
| Molecular Weight | 244.29 g/mol | PubChem |
| CAS Registry Number | 2829-19-8 | PubChem |
| Synonyms | Roliciprina, Rolicypram, EX 4883, RMI-83027 | PubChem |
Preclinical Data
Acute Toxicity
A single preclinical study established the median lethal dose (LD50) of this compound following oral administration in rats.
Table 1: Acute Oral Toxicity of this compound in Rats
| Parameter | Value | Species | Route of Administration |
| LD50 | 96 ± 8 mg/kg | Rat | Oral |
Experimental Protocols
Due to the limited availability of published studies, a detailed methodology for the key experiment cited is provided below based on the reference.
Acute Oral LD50 Toxicity Study in Rats
The referenced study by E. I. Goldenthal (1971) provides a compilation of LD50 values for various compounds. While the specific, detailed protocol for this compound is not available, a general methodology for such studies during that period can be inferred.
Objective: To determine the median lethal dose (LD50) of this compound when administered orally to rats.
Animal Model:
-
Species: Rat (specific strain not detailed in available abstracts).
-
Sex: Typically, both male and female rats would be used.
-
Health Status: Healthy, young adult animals.
Methodology:
-
Acclimatization: Animals would be acclimatized to the laboratory conditions for a standard period before the study.
-
Grouping: Rats would be divided into several groups, including a control group and multiple dose groups of this compound.
-
Dose Administration: this compound, likely formulated in a suitable vehicle, would be administered as a single oral dose to the test groups. The control group would receive the vehicle alone. Doses would be administered typically via oral gavage.
-
Observation: Following administration, animals would be observed for signs of toxicity and mortality over a specified period, commonly 14 days. Observations would include changes in behavior, appearance, and body weight.
-
Data Analysis: The number of mortalities in each dose group would be recorded, and the LD50 value with its confidence interval would be calculated using a standard statistical method (e.g., probit analysis).
Mechanism of Action and Signaling Pathways
This compound is classified as a monoamine oxidase inhibitor (MAOI). MAOIs exert their antidepressant effects by inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the presynaptic neuron. Inhibition of MAO leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
There are two main isoforms of monoamine oxidase: MAO-A and MAO-B. Non-selective MAOIs inhibit both isoforms, while selective MAOIs target either MAO-A or MAO-B. The specific inhibitory profile of this compound (i.e., its selectivity and potency for MAO-A and MAO-B) is not detailed in the available literature.
Figure 1. General mechanism of action for a monoamine oxidase inhibitor like this compound.
Experimental Workflow
A typical preclinical evaluation workflow for an antidepressant candidate like this compound would involve a series of in vitro and in vivo studies to characterize its pharmacological profile.
The Pharmacological Profile of Rolicyprine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolicyprine, also known as Rolicypram and designated by the code EX 4883, is a compound that has been classified as an antidepressant. This technical guide provides a comprehensive overview of the available pharmacological information on this compound, with a focus on its mechanism of action, and available preclinical data. Due to the limited availability of detailed public data, this document summarizes the established classifications and provides context within its therapeutic class.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 244.29 g/mol | [1][2] |
| Synonyms | Rolicypram, EX 4883 | [2] |
| Therapeutic Class | Antidepressant |
Pharmacodynamics: Mechanism of Action
This compound is classified as a Monoamine Oxidase Inhibitor (MAOI). Monoamine oxidases are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the synaptic cleft. By inhibiting these enzymes, MAOIs increase the concentration of these neurotransmitters in the brain, which is believed to be the primary mechanism underlying their antidepressant effects.
There are two main isoforms of monoamine oxidase: MAO-A and MAO-B. While the specific inhibitory profile of this compound against these isoforms is not detailed in the readily available literature, the therapeutic efficacy of MAOIs in depression is primarily associated with the inhibition of MAO-A.
Signaling Pathway of Monoamine Oxidase Inhibition
The following diagram illustrates the general signaling pathway affected by monoamine oxidase inhibitors.
References
Methodological & Application
Application Notes and Protocols for Rolicyprine Administration in Animal Models of Depression
This document, therefore, provides a general framework and protocols commonly used to evaluate antidepressant-like activity in animal models. These methodologies can be adapted for the preliminary assessment of novel compounds like rolicyprine (B1679512), should it become available for research purposes.
Compound Information: this compound
This compound, also known as rolicypram, is identified by the chemical name D-N-(trans-2-phenylcyclopropyl)-L-5-pyrrolidone-2-carboxamide. Its CAS Registry Number is 2829-19-8[1]. A toxicity study in rats established an oral LD50 of 96±8 mg/kg. While its therapeutic category is listed as an antidepressant, the specific mechanism of action is not well-documented in the available literature. It is structurally related to other phenylcyclopropylamines, a class that includes the monoamine oxidase inhibitor (MAOI) tranylcypromine[2]. However, the specific pharmacological actions of this compound have not been detailed.
Proposed Mechanism of Action (Hypothetical)
Given its structural similarity to tranylcypromine, a known non-selective and irreversible inhibitor of monoamine oxidase (MAO), it is plausible that this compound may also exert its antidepressant effects through the inhibition of MAO[3]. MAO inhibition leads to increased synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which are implicated in the pathophysiology of depression[3].
Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a monoamine oxidase inhibitor.
Experimental Protocols for Assessing Antidepressant-Like Activity
The following are standard, validated protocols used in preclinical depression research.
The Forced Swim Test is a widely used behavioral despair test to screen for antidepressant-like activity.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Apparatus: A transparent cylinder (rats: 40 cm height, 20 cm diameter; mice: 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping (rats: 30 cm; mice: 15 cm).
-
Procedure:
-
Pre-test Session (Day 1): Acclimate animals to the testing room for at least 1 hour. Place each animal individually into the swim cylinder for 15 minutes. This session promotes the development of a stable immobility posture.
-
Drug Administration: Administer this compound (vehicle for control group) at various doses (e.g., 1, 5, 10 mg/kg, intraperitoneally) at 24h, 5h, and 1h before the test session.
-
Test Session (Day 2): Place the animals back into the cylinder for a 5-minute session. Record the session with a video camera.
-
-
Data Analysis: Score the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) during the last 4 minutes of the 5-minute test. A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
The Tail Suspension Test is another behavioral despair model, primarily used in mice.
-
Animals: Male C57BL/6 or CD-1 mice (20-25 g).
-
Apparatus: A horizontal bar or shelf from which the mouse can be suspended by its tail using adhesive tape. The mouse should be suspended approximately 50 cm above the floor.
-
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Suspension: Securely attach adhesive tape to the tail (approximately 1-2 cm from the tip) and suspend the mouse from the horizontal bar.
-
Drug Administration: Administer this compound (or vehicle) 30-60 minutes prior to the test.
-
Testing: The duration of the test is typically 6 minutes. Video record the session.
-
-
Data Analysis: Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A reduction in immobility time suggests antidepressant-like properties.
The Sucrose (B13894) Preference Test is a measure of anhedonia, a core symptom of depression.
-
Animals: Rodents subjected to a chronic stress paradigm (e.g., Chronic Unpredictable Mild Stress - CUMS).
-
Procedure:
-
Baseline: For 48 hours, habituate individually housed animals to two bottles in their home cage: one with plain water and one with a 1% sucrose solution.
-
Deprivation: Following habituation, deprive the animals of water and food for 24 hours.
-
Test: Present the animals with pre-weighed bottles of water and 1% sucrose solution for 1 hour.
-
Drug Administration: this compound (or vehicle) would be administered chronically throughout the stress period.
-
-
Data Analysis: Calculate sucrose preference as: (Sucrose solution intake (g) / (Sucrose solution intake (g) + Water intake (g))) x 100. A significant increase in sucrose preference in the drug-treated group compared to the stressed control group indicates an anti-anhedonic effect.
Below is a generalized workflow for evaluating a novel antidepressant compound.
Quantitative Data Presentation (Template)
As no quantitative data for this compound is available, the following tables are provided as templates for organizing potential future experimental results.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) ± SEM |
| Vehicle | - | 10 | [Insert Data] |
| This compound | 1 | 10 | [Insert Data] |
| This compound | 5 | 10 | [Insert Data] |
| This compound | 10 | 10 | [Insert Data] |
| Positive Control (e.g., Imipramine) | 20 | 10 | [Insert Data] |
Table 2: Effect of this compound on Sucrose Preference in a Chronic Stress Model
| Treatment Group | Dose (mg/kg/day) | N | Sucrose Preference (%) ± SEM |
| Non-Stressed + Vehicle | - | 10 | [Insert Data] |
| Stressed + Vehicle | - | 10 | [Insert Data] |
| Stressed + this compound | 5 | 10 | [Insert Data] |
| Stressed + this compound | 10 | 10 | [Insert Data] |
| Stressed + Positive Control | 20 | 10 | [Insert Data] |
Conclusion
While this compound is identified as an antidepressant, there is a significant gap in the scientific literature regarding its preclinical evaluation in animal models of depression. The protocols and templates provided here offer a standard framework for researchers to begin to characterize the potential antidepressant-like effects of this compound. Future studies are necessary to elucidate its pharmacological profile, efficacy, and mechanism of action. Researchers are encouraged to conduct dose-response studies and include positive controls to validate their findings.
References
Application Notes and Protocols for the Detection of Rolicyprine in Biological Samples
Disclaimer: No specific analytical methods for the detection of Rolicyprine in biological samples have been published in the scientific literature. The following application notes and protocols are proposed based on established and validated methods for the structurally related compound, Procyclidine (B1679153), and on general principles of bioanalytical chemistry. These methods would require full validation for the specific analysis of this compound.
Introduction
This compound is an antidepressant drug characterized by a pyrrolidone structure. The development of robust and reliable analytical methods for the quantification of this compound in biological matrices such as blood, plasma, and urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed protocols for the proposed analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Proposed Signaling Pathway for this compound
As an antidepressant, this compound is hypothesized to modulate signaling pathways involved in neurogenesis and synaptic plasticity. A potential mechanism of action involves the upregulation of the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathways, which are known to be targets of various antidepressant drugs.[1][2][3] Increased BDNF signaling through its receptor, TrkB, can activate downstream pathways such as the mTOR pathway, leading to enhanced synthesis of synaptic proteins and improved neuronal function.[4]
Caption: Proposed signaling pathway for this compound's antidepressant action.
Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples
LC-MS/MS is the recommended technique for the quantification of this compound in plasma due to its high sensitivity and selectivity.[5] The following protocol is adapted from a validated method for Procyclidine.
3.1.1. Quantitative Data Summary
The following tables summarize the proposed LC-MS/MS method parameters and expected validation performance.
Table 1: Proposed LC-MS/MS Method Parameters for this compound
| Parameter | Proposed Value |
| Chromatography | |
| LC System | UPLC/HPLC System |
| Column | C18 Column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient | 70% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Proposed MRM Transition (Analyte) | To be determined by infusion of this compound standard |
| Proposed MRM Transition (IS) | To be determined for a suitable internal standard |
| Internal Standard (IS) | Procyclidine-d11 or a structural analog |
Table 2: Proposed Method Validation Parameters for this compound in Plasma
| Parameter | Acceptance Criteria |
| Linearity Range | 0.5 - 120 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | 85-115% (80-120% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| LLOQ | 0.5 ng/mL |
3.1.2. Experimental Protocol
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Materials and Reagents:
-
Human plasma (K2-EDTA as anticoagulant)
-
This compound reference standard
-
Internal Standard (e.g., Procyclidine-d11)
-
Methyl Tertiary Butyl Ether (MTBE), HPLC grade
-
Methanol, LC-MS grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Prepare working standards by serial dilution of the stock solution.
-
Spike blank plasma with working standards to create calibration curve points and quality control (QC) samples.
-
-
Liquid-Liquid Extraction (LLE):
-
To 200 µL of plasma sample, calibrator, or QC, add 25 µL of internal standard working solution.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Acquire data using the parameters outlined in Table 1.
-
-
Data Processing:
-
Quantify this compound concentrations using the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Samples
GC-MS can be an alternative method for the detection of this compound and its metabolites in urine, especially in toxicological screening. This proposed protocol is based on methods for other basic drugs.
3.2.1. Quantitative Data Summary
Table 3: Proposed GC-MS Method Parameters for this compound
| Parameter | Proposed Value |
| Sample Preparation | |
| Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| Derivatization | Silylation (e.g., with BSTFA + 1% TMCS) |
| Gas Chromatography | |
| GC System | Gas Chromatograph with Mass Selective Detector |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280°C |
| Oven Program | To be optimized (e.g., start at 100°C, ramp to 300°C) |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
| Proposed SIM Ions | To be determined from the mass spectrum of derivatized this compound |
3.2.2. Experimental Protocol
Caption: Workflow for GC-MS analysis of this compound in urine.
Materials and Reagents:
-
Urine samples
-
This compound reference standard
-
Internal Standard (e.g., a deuterated analog)
-
Buffer (e.g., phosphate (B84403) buffer, pH 6)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Solid-Phase Extraction (SPE) cartridges (if applicable)
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add internal standard and buffer to adjust the pH to be slightly basic.
-
Perform either LLE with an organic solvent or SPE using a suitable cartridge.
-
-
Extraction (LLE example):
-
Add 3 mL of ethyl acetate (B1210297) to the prepared urine sample.
-
Vortex for 5 minutes and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
-
Derivatization:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Acquire data in SIM mode using the ions determined from the full-scan analysis of a derivatized this compound standard.
-
-
Data Analysis:
-
Identify and quantify this compound based on retention time and the relative abundance of the selected ions compared to the internal standard.
-
Conclusion
The analytical methods proposed in this document provide a strong foundation for the development of validated assays for the determination of this compound in biological samples. The LC-MS/MS method offers high sensitivity and specificity for pharmacokinetic studies in plasma, while the GC-MS method provides a robust alternative for screening in urine. It is imperative that these methods undergo rigorous validation to ensure their accuracy, precision, and reliability for their intended purpose.
References
- 1. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method for estimation of procyclidine in human plasma using liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) for Rolicyprine analysis.
Application Notes & Protocols for the HPLC Analysis of Rolicyprine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pyrrolidinyl-acetanilide compound that has been studied for its antidepressant properties. Accurate and reliable quantification of this compound is essential for quality control in pharmaceutical formulations, pharmacokinetic studies, and various research applications. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of this compound. This document provides a detailed application note and protocol for the determination of this compound using Reverse-Phase HPLC (RP-HPLC) with UV detection.
Principle of the Method
This method employs RP-HPLC to separate this compound from potential impurities and excipients in the sample matrix. The separation is achieved on a nonpolar C18 stationary phase, with a polar mobile phase consisting of an organic solvent and an aqueous buffer. This compound is retained on the column and subsequently eluted by the mobile phase. A UV detector is used to monitor the eluent at a wavelength that provides maximum absorbance for this compound, allowing for its quantification by comparing the peak area of the sample to that of a known standard.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
pH Meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade/deionized).
-
Potassium dihydrogen phosphate (B84403) (analytical grade).
-
Ortho-phosphoric acid (analytical grade).
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a buffer solution by dissolving 1.2 g of Sodium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid.
-
The mobile phase consists of a mixture of the prepared buffer and acetonitrile in a ratio of 20:80 (v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 10-15 minutes to ensure complete dissolution.[1]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5-50 µg/mL).[2]
-
3. Sample Preparation
-
For Bulk Drug:
-
Accurately weigh a quantity of the this compound bulk powder and prepare a stock solution of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Dilute this stock solution with the mobile phase to fall within the concentration range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[3]
-
-
For Pharmaceutical Dosage Forms (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase and sonicate for at least 15 minutes to ensure complete extraction of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the resulting solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to a concentration within the analytical range.
-
4. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Buffer (pH 3.0) : Acetonitrile (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
Data Presentation
Method Validation Summary
The analytical method should be validated according to ICH guidelines.[4][5] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
| System Suitability (Tailing Factor) | ≤ 2.0 | 1.2 |
| System Suitability (Theoretical Plates) | > 2000 | 5500 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of key HPLC system components.
References
Application Note: High-Throughput Characterization of Rolicyprine Metabolites Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the identification and semi-quantitative analysis of Rolicyprine metabolites in in vitro liver microsome incubations using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines sample preparation, chromatographic separation, mass spectrometric conditions, and data analysis strategies. This methodology is crucial for understanding the metabolic fate of this compound, a critical step in drug development and safety assessment.
Introduction
This compound is a pyrrolidine-containing compound with potential therapeutic applications. Understanding its metabolism is essential for elucidating its pharmacokinetic profile and identifying potentially active or toxic metabolites. Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for the structural characterization and quantification of drug metabolites.[1][2] This application note provides a comprehensive protocol for the characterization of this compound metabolites, leveraging the high sensitivity and specificity of modern LC-MS/MS platforms.
Experimental Protocols
In Vitro Incubation with Liver Microsomes
A common in vitro model to study drug metabolism involves incubating the drug with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding this compound to the mixture.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
Liquid Chromatography
Effective chromatographic separation is critical for resolving the parent drug from its various metabolites prior to mass spectrometric analysis.[3][4]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
High-resolution mass spectrometry is employed for accurate mass measurements, which aids in the determination of elemental compositions of metabolites.[5]
-
Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically suitable for amine-containing compounds like this compound.
-
Scan Mode: Full scan MS and data-dependent MS/MS (ddMS/MS) or All Ions Fragmentation (AIF).
-
Full Scan MS Parameters:
-
Mass Range: m/z 100-1000
-
Resolution: > 30,000 FWHM
-
-
ddMS/MS Parameters:
-
Top N most intense ions selected for fragmentation.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment spectra.
-
Dynamic exclusion to prevent repeated fragmentation of the most abundant ions.
-
Data Presentation
Quantitative data from time-course experiments can be summarized to show the rate of parent drug depletion and metabolite formation. The peak areas of the parent drug and its metabolites are integrated, and the results are presented in a tabular format.
| Time (minutes) | This compound Peak Area | Metabolite 1 (M+16) Peak Area | Metabolite 2 (M-14) Peak Area |
| 0 | 1,500,000 | 0 | 0 |
| 15 | 950,000 | 250,000 | 50,000 |
| 30 | 500,000 | 550,000 | 120,000 |
| 60 | 150,000 | 800,000 | 250,000 |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates a hypothetical metabolic pathway for this compound, including common phase I metabolic transformations such as oxidation and N-dealkylation, which are plausible for a molecule with its structure.
Caption: Hypothetical Phase I Metabolic Pathway of this compound.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the characterization of this compound metabolites.
Caption: Experimental Workflow for this compound Metabolite Analysis.
Conclusion
The described LC-MS/MS method provides a powerful and reliable approach for the characterization of this compound metabolites. This protocol can be adapted for various in vitro and in vivo matrices, offering a crucial tool for drug metabolism and pharmacokinetic studies in the drug development pipeline. The combination of high-resolution chromatography and mass spectrometry ensures confident identification and relative quantification of metabolic products.
References
Application Notes and Protocols for Studying Rolicyprine's Neuroprotective Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolicyprine, also known as Rolipram (B1679513), is a selective phosphodiesterase 4 (PDE4) inhibitor recognized for its neuroprotective properties.[1][2][3][4] By inhibiting PDE4, this compound elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in numerous cellular processes.[5] This modulation of cAMP signaling pathways has been shown to confer protection against neuronal damage, reduce neuroinflammation, and mitigate apoptosis, making this compound a compound of significant interest in the context of neurodegenerative diseases.
These application notes provide detailed protocols for utilizing two common neuronal cell culture models, the human neuroblastoma SH-SY5Y cell line and the rat pheochromocytoma PC12 cell line, to investigate the neuroprotective effects of this compound.
Featured Cell Culture Models
SH-SY5Y Human Neuroblastoma Cells: This cell line is widely used in neurobiology research due to its human origin and ability to differentiate into a more mature neuronal phenotype. SH-SY5Y cells are particularly valuable for studying neurodegenerative diseases and for screening potential neuroprotective compounds.
PC12 Rat Pheochromocytoma Cells: PC12 cells are a well-established model for studying neuronal differentiation and neuroprotection. Upon treatment with nerve growth factor (NGF), they differentiate into cells with characteristics of sympathetic neurons, making them suitable for investigating pathways related to neuronal survival and death.
Data Presentation: Neuroprotective Effects of this compound (and other PDE4 inhibitors)
The following tables summarize quantitative data on the neuroprotective effects of PDE4 inhibitors in neuronal cell culture models.
Table 1: Effect of PDE4 Inhibitors on Cell Viability in SH-SY5Y Cells
| Compound | Neurotoxic Insult | Concentration Range | Effect on Cell Viability | Reference |
| FCPR16 (PDE4 Inhibitor) | 500 µM MPP+ | 12.5–50 µM | Dose-dependent increase in cell viability against MPP+-induced toxicity. | |
| Roflupram (PDE4 Inhibitor) | MPP+ | Not specified | Decreased MPP+-induced apoptosis. |
Table 2: Anti-Apoptotic Effects of this compound in Neuronal Models
| Parameter | Model | Neurotoxic Insult | This compound/PDE4i Treatment | Observed Effect | Reference |
| Bax/Bcl-2 Ratio | SH-SY5Y Cells | MPP+ | FCPR16 | Decreased Bax/Bcl-2 ratio. | |
| Cleaved Caspase-3 | SH-SY5Y Cells | MPP+ | FCPR16 | Decreased levels of cleaved caspase-3. | |
| TUNEL-positive cells | Rat model of ischemic stroke | Ischemic stroke | Rolipram | Significant reduction in the number of TUNEL-positive cells. | |
| Bax/Bcl-2 Ratio | Rat Hippocampus | Aβ25-35 | 0.1, 0.25, 0.5 mg/kg Rolipram | Dose-dependent reversal of Aβ-induced increase in Bax and decrease in Bcl-2. |
Table 3: Effect of PDE4 Inhibitors on Oxidative Stress
| Parameter | Cell Line | Neurotoxic Insult | PDE4 Inhibitor Treatment | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) | SH-SY5Y Cells | MPP+ | 25 µM FCPR16 | Significant suppression of ROS accumulation. | |
| Mitochondrial Membrane Potential (Δψm) | SH-SY5Y Cells | MPP+ | 25 µM FCPR16 | Prevention of the decline in mitochondrial membrane potential. | |
| ROS Production | PC12 Cells | High Glucose (HG) | 2 µM Rolipram | Reduction in HG-induced ROS production. |
Signaling Pathways and Experimental Workflows
Caption: this compound's neuroprotective signaling pathway.
Caption: General experimental workflow for assessing neuroprotection.
Experimental Protocols
Cell Culture and Treatment
a. SH-SY5Y Cell Culture:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
b. PC12 Cell Culture:
-
Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days. For differentiation, treat with 50-100 ng/mL Nerve Growth Factor (NGF).
c. Induction of Neurotoxicity:
-
Seed cells in appropriate plates (e.g., 96-well plates for viability assays).
-
Allow cells to adhere overnight.
-
Induce neurotoxicity by treating cells with a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) (e.g., 500 µM for SH-SY5Y cells) or hydrogen peroxide (H₂O₂). The optimal concentration and duration of toxin exposure should be determined empirically for each cell line.
d. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before adding the neurotoxin, or co-treat with the neurotoxin.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.
Materials:
-
SH-SY5Y or PC12 cells in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Protocol:
-
Seed cells (e.g., 1 x 10⁴ cells/well for SH-SY5Y) in a 96-well plate and incubate overnight.
-
Treat cells with the neurotoxin and/or this compound as described above and incubate for the desired period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) group.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Treated and control cells.
-
Cell lysis buffer.
-
Caspase-3 colorimetric or fluorometric assay kit (containing DEVD-pNA or a similar substrate).
Protocol (Colorimetric):
-
Induce apoptosis and treat with this compound.
-
Collect cells (for adherent cells, scrape or trypsinize) and pellet by centrifugation (e.g., 1-5 x 10⁶ cells).
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein lysate per well.
-
Add 50 µL of 2x Reaction Buffer (containing DTT) to each sample.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm.
-
The fold-increase in caspase-3 activity is determined by comparing the results from treated samples with the untreated control.
Oxidative Stress Assay (DCFH-DA Assay for Intracellular ROS)
This assay measures the intracellular accumulation of reactive oxygen species (ROS).
Materials:
-
Treated and control cells in a 24- or 96-well plate.
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO).
-
Serum-free medium.
-
PBS.
-
Fluorescence microplate reader or fluorescence microscope.
Protocol:
-
Seed cells in a suitable plate and treat with the neurotoxin and/or this compound.
-
Prepare a DCFH-DA working solution (e.g., 10 µM) in serum-free medium immediately before use.
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
The level of ROS is proportional to the fluorescence intensity. Results can be normalized to cell number or protein concentration.
References
- 1. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phosphodiesterase-4 inhibitor rolipram reverses Aβ-induced cognitive impairment and neuroinflammatory and apoptotic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase type 4 inhibitor rolipram improves survival of spiral ganglion neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic profile of rolipram, PDE target and mechanism of action as a neuroprotectant following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellmolbiol.org [cellmolbiol.org]
Unveiling the Neurochemical Impact of Rolicyprine: A Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To facilitate advancements in neuropharmacology and drug development, comprehensive application notes and protocols are now available for assessing the impact of Rolicyprine on brain chemistry. These resources are tailored for researchers, scientists, and drug development professionals, providing detailed methodologies for a range of essential techniques, from in vitro enzyme activity assays to in vivo neurochemical monitoring.
This compound, identified as a monoamine oxidase (MAO) inhibitor, holds potential for modulating the levels of key neurotransmitters in the brain. Understanding its precise effects is crucial for elucidating its therapeutic promise and potential side effects. The following application notes provide a framework for a thorough investigation of this compound's neurochemical profile.
Application Note 1: In Vitro Characterization of this compound's MAO Inhibition Profile
Objective: To determine the inhibitory potency and selectivity of this compound against the two major isoforms of monoamine oxidase, MAO-A and MAO-B.
Background: Monoamine oxidases are critical enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine (B1679862), and dopamine.[1] Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters.[1] MAO-A and MAO-B exhibit different substrate specificities and inhibitor sensitivities. Therefore, characterizing the inhibitory profile of this compound is a fundamental first step.
Methodology: A fluorometric or radiometric in vitro MAO activity assay is recommended for determining the half-maximal inhibitory concentration (IC50) of this compound for both MAO-A and MAO-B.
Data Presentation:
| Compound | Target | IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| This compound | MAO-A | Data to be determined | Data to be determined |
| This compound | MAO-B | Data to be determined | |
| Clorgyline (Control) | MAO-A | ~3 | Highly Selective for MAO-A |
| Selegiline (Control) | MAO-B | ~7 | Highly Selective for MAO-B |
| Note: Specific IC50 values for this compound are not readily available in the public domain and should be determined experimentally. |
Experimental Protocol: In Vitro MAO Activity Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine (B1673886) or p-tyramine)
-
This compound
-
Control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates
-
Fluorometer or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in the assay buffer.
-
Enzyme Reaction: In each well of the microplate, add the assay buffer, MAO enzyme (either MAO-A or MAO-B), and the test compound or vehicle.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Detection: Measure the fluorescence or radioactivity to determine the rate of product formation.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Expected Outcome: This protocol will yield the IC50 values of this compound for both MAO-A and MAO-B, allowing for the determination of its potency and selectivity. This information is critical for predicting its potential therapeutic effects and side-effect profile.
Application Note 2: In Vivo Assessment of this compound's Effect on Extracellular Neurotransmitter Levels
Objective: To measure the impact of systemic this compound administration on the extracellular concentrations of serotonin, dopamine, and norepinephrine in specific brain regions of freely moving animals.
Background: In vivo microdialysis is a powerful technique that allows for the sampling of extracellular fluid from the brain of an awake animal.[2] By analyzing the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection, changes in neurotransmitter levels following drug administration can be quantified.
Methodology: Following the implantation of a microdialysis probe into a target brain region (e.g., striatum, prefrontal cortex, or hippocampus), baseline neurotransmitter levels are established. This compound is then administered systemically, and dialysate samples are collected at regular intervals to monitor changes in neurotransmitter concentrations over time.
Data Presentation:
| Brain Region | Neurotransmitter | Peak Change from Baseline (%) | Time to Peak Effect (min) |
| Striatum | Dopamine | Data to be determined | Data to be determined |
| Prefrontal Cortex | Serotonin | Data to be determined | Data to be determined |
| Hippocampus | Norepinephrine | Data to be determined | Data to be determined |
| Note: The expected changes will depend on this compound's selectivity for MAO-A vs. MAO-B. |
Experimental Protocol: In Vivo Microdialysis with HPLC-ED
Materials:
-
Laboratory animals (e.g., rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable pre-drug neurotransmitter levels.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of serotonin, dopamine, and norepinephrine.
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline and plot the time course of the drug's effect.
Expected Outcome: This experiment will provide dynamic information on how this compound alters the extracellular levels of key monoamine neurotransmitters in specific brain circuits, offering insights into its in vivo mechanism of action.
Application Note 3: Neuroimaging of MAO Occupancy by this compound using Positron Emission Tomography (PET)
Objective: To non-invasively quantify the extent to which this compound binds to and occupies MAO-A and MAO-B in the living brain.
Background: Positron Emission Tomography (PET) is a molecular imaging technique that can be used to measure the density and occupancy of enzymes and receptors in the brain.[3] By using specific radiotracers that bind to MAO-A (e.g., [¹¹C]clorgyline) or MAO-B (e.g., [¹¹C]deprenyl or [¹⁸F]SMBT-1), the degree to which this compound displaces these radiotracers can be determined, providing a measure of enzyme occupancy.[4]
Methodology: A baseline PET scan is performed to measure the initial binding of the MAO radiotracer. Subsequently, the subject is administered this compound, and a second PET scan is conducted. The reduction in radiotracer binding after this compound administration reflects the occupancy of the enzyme by the drug.
Data Presentation:
| Brain Region | MAO Isoform | This compound Dose | Percent Occupancy (%) |
| Thalamus | MAO-A | Dose 1 | Data to be determined |
| Striatum | MAO-B | Dose 1 | Data to be determined |
| Prefrontal Cortex | MAO-A | Dose 2 | Data to be determined |
| Basal Ganglia | MAO-B | Dose 2 | Data to be determined |
| Note: Occupancy will be dependent on the dose of this compound administered. |
Experimental Protocol: PET Imaging of MAO Occupancy
Materials:
-
Human subjects or non-human primates
-
PET scanner
-
MAO-A or MAO-B specific radiotracer (e.g., [¹¹C]clorgyline or [¹¹C]deprenyl)
-
This compound
-
Arterial blood sampling line (for full kinetic modeling) or a reference region for simplified analysis
Procedure:
-
Baseline Scan: Position the subject in the PET scanner and acquire a baseline scan following the injection of the MAO radiotracer.
-
This compound Administration: Administer a single dose of this compound.
-
Post-Drug Scan: After a suitable time for drug distribution and target engagement, perform a second PET scan with the same radiotracer.
-
Image Reconstruction and Analysis: Reconstruct the PET data and define regions of interest (ROIs) on the brain images.
-
Kinetic Modeling: Use appropriate kinetic models to estimate the binding potential (BP) of the radiotracer in the baseline and post-drug conditions.
-
Occupancy Calculation: Calculate the percent occupancy of MAO by this compound using the formula: Occupancy (%) = [(BP_baseline - BP_post-drug) / BP_baseline] * 100.
Expected Outcome: This study will provide quantitative data on the dose-dependent occupancy of MAO-A and MAO-B by this compound in the living brain, which is crucial for establishing a therapeutic dose range and understanding the relationship between target engagement and clinical effects.
Visualizing the Impact of this compound
To further aid in the conceptualization of this compound's mechanism and the experimental approaches to its study, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of MAO inhibition by this compound.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Workflow for PET imaging of MAO occupancy.
References
Application Notes and Protocols for the Use of Rolicyprine as a Reference Compound in MAOI Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitter levels in the brain and peripheral tissues. The two isoforms, MAO-A and MAO-B, are significant targets in the development of therapeutics for depressive disorders and neurodegenerative diseases, respectively. Monoamine oxidase inhibitors (MAOIs) modulate the activity of these enzymes and are a key area of pharmaceutical research. The use of well-characterized reference compounds is essential for the validation of screening assays and the interpretation of the inhibitory potential of new chemical entities.
Data Presentation
The inhibitory activity of a reference compound is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. When conducting MAOI screening assays, the data for rolicyprine (B1679512) should be determined and tabulated alongside other standard reference compounds for comparison.
Table 1: In Vitro Inhibitory Potency (IC50) of Reference Compounds against Human MAO-A and MAO-B
| Compound | Target | IC50 (µM) | Selectivity Index (SI) |
| This compound | MAO-A | Data to be determined | Calculated as IC50(MAO-A)/IC50(MAO-B) or vice versa |
| MAO-B | Data to be determined | ||
| Clorgyline (MAO-A selective) | MAO-A | Literature/Experimental Value | High for MAO-A |
| MAO-B | Literature/Experimental Value | ||
| Selegiline (MAO-B selective) | MAO-A | Literature/Experimental Value | High for MAO-B |
| MAO-B | Literature/Experimental Value | ||
| Tranylcypromine (Non-selective) | MAO-A | Literature/Experimental Value | ~1 |
| MAO-B | Literature/Experimental Value |
Note: IC50 values are dependent on experimental conditions (e.g., substrate concentration, pre-incubation time) and should be determined concurrently with test compounds for accurate comparison.
Experimental Protocols
The following is a generalized protocol for a fluorometric in vitro assay to determine the inhibitory activity of compounds against recombinant human MAO-A and MAO-B. This compound would be used as a reference inhibitor in this assay.
Protocol: In Vitro Fluorometric MAO Inhibition Assay
1. Principle:
This assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate (e.g., p-tyramine) by MAO enzymes. The H₂O₂ is detected using a probe (e.g., Amplex® Red) in the presence of horseradish peroxidase (HRP), which generates a fluorescent product (resorufin). The rate of fluorescence increase is proportional to the MAO activity.
2. Materials and Reagents:
-
Enzymes: Recombinant human MAO-A and MAO-B
-
Substrate: p-Tyramine hydrochloride
-
Detection Reagents: Amplex® Red reagent, Horseradish Peroxidase (HRP)
-
Test Compound: this compound
-
Control Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
Solvent: DMSO for dissolving compounds
-
Microplates: 96-well or 384-well black, flat-bottom plates
-
Instrumentation: Fluorescence microplate reader
3. Preparation of Reagents:
-
Compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer to achieve the desired final assay concentrations. Prepare stock solutions and dilutions for control inhibitors and test compounds similarly.
-
Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B enzymes in assay buffer to the recommended working concentration.
-
Substrate Solution: Prepare a working solution of p-tyramine in the assay buffer.
-
Detection Cocktail: Prepare a solution containing Amplex® Red and HRP in the assay buffer. This solution should be protected from light.
4. Assay Procedure:
-
Compound Addition: Add 2 µL of the diluted this compound, control inhibitor, or test compound solutions to the wells of the microplate. Include wells with buffer/DMSO only as a "no-inhibition" control and wells without enzyme as a "background" control.
-
Enzyme Addition: Add 48 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation (for irreversible inhibitors): Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the binding of irreversible inhibitors like this compound to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the detection cocktail containing the substrate (p-tyramine) to all wells.
-
Data Acquisition: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for resorufin). Readings can be taken in kinetic mode (multiple readings over time) or as an endpoint reading after a fixed incubation time (e.g., 30-60 minutes).
5. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all other readings.
-
Calculate the rate of reaction (slope of the kinetic read) for each well.
-
Determine the percentage of inhibition for each concentration of this compound and the control inhibitors relative to the "no-inhibition" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
Visualizations
Signaling Pathway of MAO Inhibition```dot
Caption: Workflow for the in vitro determination of MAO inhibition using a fluorometric assay.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Rolicyprine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of Rolicyprine for in vivo research.
Troubleshooting Guides
Problem: this compound precipitates out of solution upon preparation or administration.
-
Possible Cause: The chosen solvent system may not be optimal, or the drug concentration exceeds its solubility limit in the vehicle.
-
Troubleshooting Steps:
-
Vehicle Screening: Test a panel of biocompatible solvents and co-solvents. Common choices include saline, phosphate-buffered saline (PBS), polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO).
-
Co-solvent Systems: Utilize a mixture of solvents. For instance, a combination of PEG 300/400 and water or ethanol and water can significantly increase the solubility of hydrophobic compounds.[1][2]
-
pH Adjustment: Determine the pKa of this compound and adjust the pH of the vehicle to ionize the molecule, which generally increases aqueous solubility.
-
Concentration Reduction: If possible, lower the concentration of this compound in the formulation to a level below its saturation point in the chosen vehicle.
-
Problem: Poor and variable drug exposure is observed in in vivo studies.
-
Possible Cause: Low aqueous solubility of this compound is leading to poor dissolution and absorption in the gastrointestinal tract or at the injection site.
-
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the drug increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3][4] Techniques like micronization or nanosuspension can be employed.
-
Formulation with Solubilizing Excipients: Incorporate surfactants, cyclodextrins, or create lipid-based formulations to improve solubility and absorption.[1][5]
-
Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic carrier. This technique can enhance the dissolution rate by presenting the drug in an amorphous state.[6][7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider for improving the in vivo solubility of this compound?
A1: The initial approach should be a systematic evaluation of formulation strategies. This typically involves:
-
Physicochemical Characterization: Fully characterize the properties of this compound, including its pKa, logP, and melting point.[9]
-
Solubility Screening: Determine the solubility of this compound in a range of pharmaceutically acceptable solvents and buffers.
-
Formulation Strategy Selection: Based on the physicochemical properties, select a suitable solubilization technique. Common starting points include co-solvent systems, pH adjustment, and the use of complexing agents like cyclodextrins.[1][3]
Q2: Can you provide a comparison of different solubilization techniques for a hypothetical poorly soluble compound like this compound?
A2: The effectiveness of each technique is highly dependent on the specific drug molecule. The following table provides an illustrative comparison of potential solubility enhancements for a compound with poor aqueous solubility.
| Solubilization Technique | Vehicle/Excipient | Hypothetical Solubility Enhancement (Fold Increase) | Key Considerations |
| Co-solvency | 30% PEG 400 in Water | 50 - 100 | Potential for precipitation upon dilution in vivo.[2] |
| pH Adjustment | pH 2.0 Buffer | 20 - 50 | Dependent on the pKa of the drug; potential for gastrointestinal irritation. |
| Cyclodextrin Complexation | 10% Hydroxypropyl-β-cyclodextrin | 100 - 500 | Stoichiometry of complexation and potential for renal toxicity at high doses.[1] |
| Surfactant Micelles | 2% Polysorbate 80 | 80 - 200 | Potential for cell membrane disruption and toxicity. |
| Lipid-Based Formulation | Self-Emulsifying Drug Delivery System (SEDDS) | > 1000 | Can enhance lymphatic absorption, bypassing first-pass metabolism.[4][10] |
| Solid Dispersion | With PVP K30 (1:5 drug-to-polymer ratio) | 30 - 80 | Requires careful selection of the polymer carrier and preparation method.[8][11] |
Q3: What are some detailed experimental protocols for preparing these formulations?
A3: Below are example protocols for common solubilization techniques.
Experimental Protocol 1: Preparation of a Co-solvent Formulation
-
Objective: To dissolve this compound in a mixture of polyethylene glycol 400 (PEG 400) and saline.
-
Materials: this compound powder, PEG 400, sterile saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile container, add the appropriate volume of PEG 400.
-
Slowly add the this compound powder to the PEG 400 while vortexing or stirring to ensure complete dissolution. Gentle heating (30-40°C) may be applied if necessary.
-
Once the drug is fully dissolved in PEG 400, add the required volume of sterile saline to achieve the final desired concentration and co-solvent ratio.
-
Continue to mix until a clear, homogenous solution is obtained.
-
Visually inspect the solution for any precipitation before use.
-
Experimental Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials: this compound powder, HP-β-CD, sterile water for injection.
-
Procedure:
-
Prepare a solution of HP-β-CD in sterile water at the desired concentration (e.g., 10% w/v).
-
Slowly add the weighed this compound powder to the HP-β-CD solution while continuously stirring.
-
Seal the container and allow the mixture to stir at room temperature for 24-48 hours to ensure equilibrium of complexation is reached.
-
After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved drug.
-
The clear filtrate is the this compound-cyclodextrin complex solution ready for use.
-
Visualizations
Signaling Pathway and Experimental Workflow
Since specific signaling pathways for this compound are not extensively detailed, a general workflow for selecting a solubility enhancement strategy is presented below. This compound is known to act as a dissociative anesthetic, with some activity as an NMDA receptor antagonist.[12]
Caption: A workflow for selecting a suitable solubility enhancement technique.
Caption: A general experimental workflow from formulation to in vivo analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. wjbphs.com [wjbphs.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. This compound CAS#: 2829-19-8 [m.chemicalbook.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro-in vivo evaluation of fast-dissolving tablets containing solid dispersion of pioglitazone hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Technical Support Center: Synthesis of Rolicyprine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of Rolicyprine. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of this compound?
A1: The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the precursor, trans-2-phenylcyclopropylamine. The second stage is the N-alkylation of this precursor with a 2-cyanoethyl group to yield this compound.
Q2: What are the critical challenges in the synthesis of the trans-2-phenylcyclopropylamine precursor?
A2: The primary challenges include controlling the stereochemistry to favor the trans isomer over the cis isomer, the resolution of the racemic mixture to isolate the desired enantiomer, and the use of potentially hazardous reagents in classical synthetic routes.[1]
Q3: What are the common side reactions during the N-cyanoethylation of trans-2-phenylcyclopropylamine?
A3: The most common side reaction is bis-cyanoethylation, where two cyanoethyl groups are added to the amine, forming N,N-bis(2-cyanoethyl)-trans-2-phenylcyclopropylamine. Polymerization of acrylonitrile (B1666552) can also occur, especially in the presence of strong bases or high temperatures.
Q4: How can I minimize the formation of the bis-cyanoethylated byproduct?
A4: To favor mono-cyanoethylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the amine relative to acrylonitrile can help. Additionally, reaction temperature and catalyst choice play a significant role. Lower temperatures and careful selection of a catalyst can improve selectivity.
Q5: What type of catalyst is suitable for the cyanoethylation of trans-2-phenylcyclopropylamine?
A5: While aliphatic amines can sometimes react with acrylonitrile without a catalyst, less basic amines often require one.[2][3] Depending on the specific reaction conditions, either acidic (e.g., acetic acid, cuprous chloride) or basic catalysts can be employed.[2][4] The choice of catalyst can influence the reaction rate and selectivity.
Troubleshooting Guides
Problem 1: Low yield of trans-2-phenylcyclopropylamine
| Possible Cause | Suggested Solution |
| Inefficient separation of cis and trans isomers. | Traditional methods involving repeated recrystallization can lead to significant loss of the trans isomer.[1] Consider implementing an isomerization step of the intermediate ester (cis,trans-ethyl-2-phenylcyclopropanecarboxylate) using a base like sodium ethoxide to enrich the trans isomer before hydrolysis.[1] |
| Use of hazardous and inefficient reagents. | The classical Curtius rearrangement involves sodium azide, which is hazardous.[5] Explore alternative, safer synthetic routes that avoid such reagents. |
| Suboptimal reaction conditions. | Optimize reaction parameters such as temperature, solvent, and reaction time for the key steps. |
Problem 2: Low yield of this compound in the N-alkylation step
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or adding more catalyst. |
| Polymerization of acrylonitrile. | This is often indicated by the formation of a solid mass in the reaction vessel. Use a polymerization inhibitor or ensure the reaction is carried out under an inert atmosphere. Avoid excessively high temperatures. Many cyanoethylation reactions are exothermic and may require cooling.[3] |
| Poor choice of catalyst. | If the reaction is sluggish, the catalyst may not be effective. For amines with moderate basicity, a weak acid catalyst like acetic acid might be beneficial. For less reactive systems, stronger catalysts might be necessary, but these can also promote side reactions. |
Problem 3: Difficulty in purifying this compound
| Possible Cause | Suggested Solution |
| Presence of unreacted trans-2-phenylcyclopropylamine. | The starting amine can be removed by washing the organic extract with a dilute acid solution to form the water-soluble ammonium (B1175870) salt. |
| Contamination with the bis-cyanoethylated byproduct. | This byproduct is generally more polar than the desired mono-cyanoethylated product. Separation can be achieved using column chromatography. Develop a suitable solvent system using TLC to ensure good separation of the two compounds.[6] |
| Residual catalyst. | If a non-volatile catalyst is used, it may need to be removed during the work-up. For example, a basic catalyst can be neutralized with a dilute acid wash. |
Experimental Protocols
Synthesis of trans-2-phenylcyclopropylamine
A common route for the synthesis of trans-2-phenylcyclopropylamine involves the reaction of styrene (B11656) with ethyl diazoacetate to form ethyl 2-phenylcyclopropanecarboxylate.[1] This is followed by hydrolysis to the carboxylic acid, and subsequent conversion to the amine via a Curtius rearrangement.[1] To improve the yield of the trans isomer, an isomerization step can be introduced.
Isomerization of cis,trans-ethyl-2-phenylcyclopropanecarboxylate:
-
Prepare sodium ethoxide in situ by reacting sodium metal with anhydrous ethanol.
-
Reflux the mixture of cis,trans-ethyl-2-phenylcyclopropanecarboxylate with the sodium ethoxide solution. This will isomerize the cis ester to the more stable trans form, resulting in a mixture containing approximately 95% trans ester.[1]
-
Hydrolyze the resulting ester mixture to obtain trans-2-phenylcyclopropanecarboxylic acid.
Synthesis of this compound (N-cyanoethylation)
-
In a reaction vessel, dissolve trans-2-phenylcyclopropylamine in a suitable solvent (e.g., ethanol).
-
Add the chosen catalyst (e.g., a catalytic amount of acetic acid).
-
Slowly add acrylonitrile to the reaction mixture while maintaining a controlled temperature (e.g., room temperature or slightly elevated). The reaction can be exothermic.
-
Stir the reaction mixture until completion, monitoring by TLC.
-
After the reaction is complete, quench the reaction and perform a work-up. This typically involves extraction with an organic solvent and washing with water and brine.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate this compound from any unreacted starting material and the bis-cyanoethylated byproduct.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 2. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]
- 3. organicreactions.org [organicreactions.org]
- 4. asianpubs.org [asianpubs.org]
- 5. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Optimizing Rolicyprine Dosage for Animal Studies: A Technical Support Resource
Disclaimer: Publicly available scientific literature lacks specific dosage, pharmacokinetic, and toxicity data for "Rolicyprine" in animal studies. Therefore, the following technical support center provides a framework and hypothetical data for a compound with a similar known mechanism of action (NMDA receptor antagonist and D2 dopamine (B1211576) receptor inhibitor), which we will refer to as "Compound X (this compound-like)." This information is intended as a guiding template for researchers working with novel compounds and should be adapted based on internally generated experimental data.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges researchers may face when establishing an optimal dosage of a novel psychoactive compound like Compound X (this compound-like) in animal models.
Q1: We are observing significant sedation and ataxia in our rodent models at our initial doses. How can we determine a therapeutically relevant, non-sedating dose range?
A1: This is a common issue with compounds acting on the central nervous system. Significant sedation can mask the specific behavioral effects you intend to study.
Troubleshooting Steps:
-
Conduct a Dose-Response Study for Sedation: Before proceeding with your primary behavioral assays, perform a specific dose-response study to identify the threshold for sedative effects.
-
Protocol: See "Protocol for Determining Sedative/Ataxic Threshold" below.
-
Observation: Use a simple observational scale (e.g., from 0 = fully alert to 4 = immobile) and motor coordination tests like the rotarod or beam walking tests.
-
-
Start with a Sub-Threshold Dose Range: Based on the sedation dose-response data, select a starting dose for your efficacy studies that is well below the dose that induces observable motor impairment.
-
Gradual Dose Escalation: If no efficacy is observed at lower doses, escalate the dose in small increments (e.g., 10-20% increments) while continuously monitoring for the onset of sedative side effects.
Q2: We are seeing high inter-animal variability in behavioral responses at the same dose. What could be the cause and how can we mitigate this?
A2: High variability can stem from several factors, including pharmacokinetics, animal handling, and environmental conditions.
Troubleshooting Steps:
-
Evaluate Pharmacokinetic Variability:
-
Action: Collect satellite blood samples from a subset of animals at different time points post-dosing to assess plasma drug concentrations.
-
Rationale: This will help determine if the variability in response is due to differences in drug absorption, metabolism, or clearance. Refer to the hypothetical pharmacokinetic data below for expected ranges.
-
-
Standardize Experimental Conditions:
-
Animal Handling: Ensure all animals are handled consistently and by the same personnel to minimize stress-induced variations. Acclimatize animals to the experimental room and equipment.
-
Environmental Factors: Control for light, noise, and temperature, as these can significantly impact behavior.
-
Dosing Procedure: Ensure the route and timing of administration are identical for all animals. For oral gavage, ensure proper technique to avoid stress and variability in absorption.
-
-
Increase Sample Size: If variability remains high despite standardization, a larger number of animals per group may be necessary to achieve statistical significance.
Q3: What are the expected adverse effects of a compound like Compound X (this compound-like) and how should we monitor for them?
A3: Given its mechanism as an NMDA receptor antagonist and D2 dopamine receptor inhibitor, potential adverse effects can range from mild to severe.
Monitoring Guidelines:
-
Daily Health Checks: Conduct daily observations of all animals, looking for changes in posture, activity level, grooming, and food/water intake.
-
Specific Adverse Effects to Monitor:
-
Neurological: Ataxia, tremors, seizures, stereotyped behaviors (e.g., repetitive head weaving).
-
Gastrointestinal: Changes in stool consistency, reduced food intake.
-
General: Weight loss, ruffled fur, lethargy.[1]
-
-
Toxicity Studies: A formal acute toxicity study is recommended to determine the LD50 and identify dose-limiting toxicities. See the "Protocol for Acute Toxicity Assessment" for a general methodology.
Quantitative Data Summary
The following tables present hypothetical data for "Compound X (this compound-like)" to serve as an example for structuring your own experimental findings.
Table 1: Hypothetical Dose-Response Data for Efficacy and Sedation in Rats
| Dose (mg/kg, i.p.) | Efficacy Endpoint (e.g., % Increase in Novel Object Interaction Time) | Sedation Score (0-4 Scale) | Motor Coordination (% Time on Rotarod vs. Vehicle) |
| Vehicle | 0% | 0 | 100% |
| 0.1 | 15% | 0 | 98% |
| 0.3 | 45% | 1 | 95% |
| 1.0 | 60% | 2 | 70% |
| 3.0 | 55% (plateau) | 4 | 30% |
Table 2: Hypothetical Pharmacokinetic Parameters of Compound X in Different Species
| Species | Route | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Bioavailability (%) |
| Mouse | i.p. | 0.5 | 150 ± 25 | 2.1 ± 0.4 | N/A |
| Mouse | p.o. | 1.0 | 80 ± 15 | 2.3 ± 0.5 | 55% |
| Rat | i.p. | 0.75 | 210 ± 30 | 3.5 ± 0.6 | N/A |
| Rat | p.o. | 1.5 | 110 ± 20 | 3.8 ± 0.7 | 52% |
Table 3: Hypothetical Acute Toxicity Data for Compound X
| Species | Route | LD50 (mg/kg) | Key Toxic Signs Observed |
| Mouse | i.p. | 50 | Severe ataxia, seizures, respiratory depression |
| Mouse | p.o. | 120 | Ataxia, lethargy, piloerection |
| Rat | i.p. | 45 | Seizures, catalepsy, respiratory depression |
| Rat | p.o. | 150 | Severe sedation, ataxia, decreased body temperature |
Experimental Protocols
Protocol for Determining Sedative/Ataxic Threshold
-
Animals: Use the same species, strain, and sex of animals as in the planned efficacy studies.
-
Groups: Assign animals to at least 5 dose groups (including vehicle) with a sufficient number of animals per group (n=8-10). Doses should span a range expected to go from no effect to significant sedation.
-
Administration: Administer Compound X or vehicle via the intended experimental route.
-
Observation: At peak plasma concentration time (determined from pharmacokinetic studies) or at 30-minute intervals, score each animal on a sedation scale (e.g., 0=alert, 1=slightly subdued, 2=moderately sedated, 3=highly sedated, 4=loss of righting reflex).
-
Motor Coordination Test (Rotarod):
-
Train all animals on the rotarod for 2-3 days prior to the experiment until they can consistently remain on the accelerating rod for a set duration (e.g., 180 seconds).
-
On the test day, place the animals on the rotarod at the predetermined time post-dosing and record the latency to fall.
-
-
Data Analysis: Plot the mean sedation score and the mean latency to fall against the dose to determine the dose at which significant sedative and ataxic effects emerge.
Protocol for Pharmacokinetic Analysis
-
Animals and Dosing: Use two groups of animals (n=3-4 per time point). Administer a single dose of Compound X via the intended route (e.g., p.o.) and intravenously (i.v.) to the second group to determine bioavailability.
-
Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Tmax, Cmax, half-life, and AUC (Area Under the Curve). Bioavailability is calculated as (AUCoral / AUCi.v.) * (DOSEi.v. / DOSEoral) * 100.
Protocol for Acute Toxicity Assessment
-
Animals: Use healthy, young adult animals of the chosen species.
-
Dose Groups: Use a minimum of 3-4 dose levels, with doses spaced appropriately to produce a range of toxic effects and mortality. Include a vehicle control group.
-
Administration: Administer a single dose of Compound X or vehicle.
-
Observation: Observe animals continuously for the first 4 hours post-dosing and then at least twice daily for 14 days. Record all signs of toxicity, including changes in behavior, appearance, and physiological functions. Record the time of death for any animal that does not survive.
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: Perform a gross necropsy on all animals (those that die during the study and those euthanized at the end) and examine for any pathological changes.
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
Visualizations
Caption: Hypothetical signaling pathway for Compound X (this compound-like).
Caption: Workflow for optimizing dosage in animal studies.
Caption: Troubleshooting high variability in experimental results.
References
Rolicyprine (Rolipram) Stability Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Rolicyprine (assumed to be a misspelling of Rolipram) in solution. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is Rolipram and what are its basic properties?
A1: Rolipram is a cell-permeable, selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in cellular signaling by hydrolyzing cyclic AMP (cAMP).[1][2][3] It is a crystalline solid with a molecular weight of approximately 275.3 g/mol .[1][4] Rolipram is known to be a hydrophobic molecule.
Q2: How should I dissolve Rolipram?
A2: Rolipram is sparingly soluble in aqueous buffers but readily soluble in organic solvents.
-
Organic Solvents: It is soluble in Dimethyl Sulfoxide (DMSO), ethanol (B145695), and Dimethylformamide (DMF). Solubility in DMSO and ethanol is reported to be around 20-55 mg/mL.
-
Aqueous Solutions: For aqueous buffers, it is recommended to first dissolve Rolipram in a minimal amount of an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of choice. For example, a working solution can be prepared by diluting a DMSO stock into a buffer like PBS (pH 7.2).
Q3: What are the recommended storage conditions for Rolipram?
A3: Proper storage is critical to maintain the integrity of Rolipram.
-
Solid Form: As a solid, Rolipram is stable for at least two years when stored at -20°C. It can also be stored desiccated at room temperature for up to 24 months.
-
Stock Solutions: Stock solutions in organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. Recommendations vary, with some sources suggesting stability for up to 6 months at -20°C, while others advise use within 3 months at -20°C or for up to a year at -80°C.
-
Aqueous Solutions: Aqueous solutions of Rolipram are not stable and it is recommended not to store them for more than one day.
Troubleshooting Guide
Q4: My Rolipram solution appears cloudy or has precipitated after dilution in an aqueous buffer. What should I do?
A4: This is a common issue due to Rolipram's low aqueous solubility.
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with your experimental system.
-
Sonication: Gentle sonication of the solution in a water bath may help redissolve the precipitate.
-
Preparation Method: Re-prepare the solution by ensuring the Rolipram is fully dissolved in the organic solvent before adding it to the aqueous buffer. Add the stock solution to the buffer slowly while vortexing.
Q5: I am observing a progressive loss of Rolipram's activity in my multi-day cell culture experiment. What could be the cause?
A5: The likely cause is the degradation of Rolipram in the aqueous culture medium. As noted, aqueous solutions are not stable for extended periods.
-
Fresh Preparation: Prepare fresh Rolipram working solutions daily from a frozen organic stock.
-
Medium Change: If your experiment allows, replace the medium with freshly prepared Rolipram-containing medium every 24 hours.
-
Stability Check: Perform a stability study under your specific experimental conditions (temperature, pH of media) to quantify the rate of degradation.
Data Presentation: Rolipram Stability
The following tables present illustrative data on Rolipram stability to guide experimental design. Note: This data is hypothetical and intended to demonstrate general chemical stability principles, as specific degradation kinetics for Rolipram are not widely published.
Table 1: Hypothetical Stability of Rolipram (10 µM) in Aqueous Solution Over 48 Hours
| pH | Temperature | % Remaining (24 hours) | % Remaining (48 hours) |
| 5.0 (Acidic) | 37°C | 85% | 70% |
| 7.4 (Neutral) | 37°C | 90% | 80% |
| 8.5 (Basic) | 37°C | 75% | 55% |
| 7.4 (Neutral) | 25°C (RT) | 95% | 90% |
| 7.4 (Neutral) | 4°C | >99% | 98% |
Table 2: Summary of Recommended Storage Conditions
| Form | Solvent/State | Storage Temperature | Recommended Duration |
| Solid | Crystalline Powder | -20°C | ≥ 2 years |
| Stock Solution | DMSO or Ethanol | -20°C | 1-6 months |
| Stock Solution | DMSO or Ethanol | -80°C | ≥ 1 year |
| Working Solution | Aqueous Buffer | 4°C | < 24 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rolipram Stock Solution in DMSO
-
Weighing: Accurately weigh 2.75 mg of Rolipram powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the Rolipram powder.
-
Mixing: Vortex the solution thoroughly until all the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in low-retention microtubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Assessing Rolipram Stability by HPLC
-
Solution Preparation: Prepare a Rolipram solution in the aqueous buffer of interest (e.g., PBS, cell culture media) at the desired concentration.
-
Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the solution into a calibrated High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column. Record the peak area of the parent Rolipram compound.
-
Incubation: Store the solution under the desired test conditions (e.g., 37°C, protected from light).
-
Time Points: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot, and inject it into the HPLC system.
-
Analysis: Quantify the peak area of Rolipram at each time point. The percentage of Rolipram remaining can be calculated relative to the T=0 peak area. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Hypothetical degradation pathways for Rolipram in solution.
Caption: Recommended workflow for preparing and using Rolipram solutions.
Caption: Troubleshooting decision tree for Rolipram solution issues.
References
Technical Support Center: Troubleshooting Rolicyprine's Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of Rolicyprine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound (also known as PCPy) is a dissociative anesthetic agent with sedative and hallucinogenic properties.[1] Its primary mechanisms of action are the inhibition of the NMDA receptor and the D(2) dopamine (B1211576) receptor.[1] These on-target activities are responsible for its principal pharmacological effects.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound interacts with unintended biological molecules, such as other receptors, enzymes, or ion channels.[2] For this compound, this could mean interactions with other neurotransmitter receptors or signaling proteins beyond the NMDA and D2 receptors. These unintended interactions can lead to confounding experimental results, cytotoxicity, or the activation of irrelevant signaling pathways, making it difficult to interpret data correctly.[2]
Q3: What are the first steps to assess potential off-target effects of this compound in my cellular assay?
A3: A crucial first step is to determine the concentration-response curves for both the expected on-target effect and general cytotoxicity.[2] This helps to establish a "therapeutic window" for your experiments. If the concentrations required to observe the desired phenotype are close to those causing cell death, there is a higher risk that off-target effects are contributing to the observed outcome.
Q4: How can I be sure that the phenotype I observe is due to the inhibition of the intended target and not an off-target effect?
A4: Validating that the observed cellular phenotype is a direct result of on-target activity is critical.[3] Key validation strategies include using a structurally different inhibitor for the same target to see if it recapitulates the phenotype, and employing genetic validation methods like CRISPR-Cas9 to knock out the intended target and confirm that the compound no longer produces the effect.[3][4]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations expected to be effective for the on-target activity.
Possible Cause: The observed cytotoxicity may be a consequence of off-target effects, where this compound is interacting with proteins essential for cell survival.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Solutions:
-
Determine the Cytotoxic Concentration (CC50): Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that causes 50% cell death.
-
Compare with Efficacious Concentration (EC50): Compare the CC50 value to the EC50 for your desired on-target effect. A therapeutic window of at least 10-fold is recommended.
-
Use a Target Knockout Cell Line: Test this compound's cytotoxicity in a cell line where the primary target (e.g., the specific NMDA receptor subunit or the D2 receptor) has been knocked out using CRISPR-Cas9. If the cytotoxicity persists, it is definitively an off-target effect.[5]
-
Identify Affected Pathways: Use techniques like phospho-proteomics to identify signaling pathways that are dysregulated at cytotoxic concentrations.[6]
Issue 2: Inconsistent results are observed when compared to other known inhibitors of the same target.
Possible Cause: The phenotypic discrepancy may arise from the unique off-target profile of this compound compared to other inhibitors.
Solutions:
-
Orthogonal Validation: Use a structurally unrelated inhibitor that targets the same protein. If this compound produces a different phenotype, it suggests that the effects of at least one of the compounds are not solely due to on-target inhibition.[3]
-
Genetic Validation: The most rigorous approach is to use genetic tools like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target.[7][8] The resulting phenotype should be compared to that produced by this compound. A mismatch strongly indicates off-target effects.[3]
-
Rescue Experiment: In a target knockout cell line, re-introduce the target protein. This should "rescue" the phenotype, making the cells sensitive to the compound again if the effect is on-target.[4]
Data Presentation
Table 1: Hypothetical Potency and Selectivity Profile of this compound
| Target | IC50 (nM) | Target Class | Comments |
| NMDA Receptor (GluN2B) | 50 | Primary On-Target | High affinity binding. |
| Dopamine D2 Receptor | 150 | Primary On-Target | Moderate affinity binding. |
| Sigma-1 Receptor | 800 | Potential Off-Target | Known to be targeted by other PCP-like compounds. |
| SERT (Serotonin Transporter) | 2,500 | Potential Off-Target | Possible interaction at higher concentrations. |
| M1 Muscarinic Receptor | >10,000 | Potential Off-Target | Low probability of direct interaction. |
Note: These are hypothetical values for illustrative purposes. Actual values may vary based on experimental conditions.
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Recommended Concentration Range | Rationale |
| On-Target Activity (NMDA inhibition) | 50 - 500 nM | Based on hypothetical IC50, this range should provide target engagement without significant off-target effects. |
| Cytotoxicity Assessment | 10 nM - 100 µM | A wide range is necessary to determine the full dose-response curve for toxicity. |
| Off-Target Screening | 1 - 10 µM | Concentrations significantly higher than the on-target IC50 are more likely to reveal off-target interactions. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as % viability versus the logarithm of the this compound concentration to calculate the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target within intact cells.[9]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a concentration known to be effective (e.g., 10x IC50) and a vehicle control for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., NMDA receptor subunit) remaining in the soluble fraction using Western blotting.
-
Data Analysis: For both the vehicle and this compound-treated samples, plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the target protein.[3]
Protocol 3: Validating On-Target Effects using CRISPR-Cas9 Knockout
Objective: To confirm that the observed cellular phenotype is dependent on the presence of the primary target.[10]
Methodology:
-
gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding your protein of interest (e.g., GRIN2B for the GluN2B NMDA receptor subunit or DRD2 for the D2 dopamine receptor).
-
CRISPR-Cas9 Delivery: Deliver the Cas9 nuclease and the validated gRNA into your cell line using a suitable method (e.g., lentiviral transduction, electroporation of ribonucleoprotein complexes).
-
Clonal Selection and Validation: Select single-cell clones and expand them. Validate the knockout of the target gene by sequencing the genomic DNA and confirming the absence of the protein by Western blot.
-
Phenotypic Assay: Perform your primary cellular assay with both the wild-type and the knockout cell lines, treating each with a dose range of this compound.
-
Data Analysis: If the phenotype observed in the wild-type cells is absent or significantly diminished in the knockout cells, it provides strong evidence that the effect is on-target.[5]
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathways for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. criver.com [criver.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. selectscience.net [selectscience.net]
- 8. Utilization of crispr in gene function and drug target validation - East China Normal University [pure.ecnu.edu.cn]
- 9. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Minimizing Variability in Ropinirole Behavioral Experiments
Disclaimer: The following technical support guide has been developed for Ropinirole (B1195838), a well-documented dopamine (B1211576) agonist. The initially requested compound, "Rolicyprine," could not be found in the scientific literature, suggesting it may be a novel, less-documented, or misspelled compound. Given the detailed requirements of this request, Ropinirole has been used as a suitable substitute to provide a comprehensive and accurate resource for researchers in behavioral pharmacology.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral experiments involving the D2/D3 dopamine agonist, Ropinirole.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual differences in locomotor activity in the Open Field Test following Ropinirole administration. What are the potential causes?
A1: High variability in locomotor response to Ropinirole is a common challenge. Several factors can contribute to this:
-
Genetic Background: Different rodent strains can exhibit varied sensitivity to dopamine agonists. It is crucial to use a consistent inbred strain throughout the study.
-
Age and Sex: Age can influence baseline motor activity and drug metabolism. Sex is also a critical factor, as hormonal fluctuations in females can impact behavior. It is recommended to test males and females separately.[1]
-
Drug Administration: Inconsistencies in injection volume, site, and timing relative to the behavioral test can lead to variable drug exposure and effects. Ropinirole has a biphasic effect on locomotor activity, with low doses causing hypoactivity and higher doses leading to hyperactivity.[2]
-
Environmental Factors: Minor changes in lighting, noise, and temperature in the testing room can significantly affect rodent behavior.
-
Habituation: Insufficient habituation to the testing room and apparatus can lead to novelty-induced hyperactivity, masking the specific effects of Ropinirole.
Q2: Our results in the Elevated Plus Maze with Ropinirole are inconsistent across different experimental cohorts. How can we improve reproducibility?
A2: The Elevated Plus Maze (EPM) is highly sensitive to subtle procedural variations. To enhance reproducibility:
-
Consistent Handling: Ensure all animals are handled by the same experimenter using a standardized technique to minimize stress-induced behavioral alterations.
-
Time of Day: Rodent behavior is influenced by circadian rhythms. Conducting tests at the same time of day for all cohorts is essential.[1]
-
Acclimatization: A consistent and adequate acclimatization period (e.g., 30-60 minutes) in the testing room prior to the experiment is crucial for reducing anxiety related to a novel environment.[3]
-
Apparatus Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues that could influence the behavior of subsequent subjects.[3]
-
Dose-Response: Ropinirole has been shown to have anxiolytic-like effects in the EPM at specific doses (e.g., 0.1 mg/kg in rats), with an inverted-U dose-response curve.[4] Doses that are too low or too high may not produce the desired effect, leading to apparent inconsistencies.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Hypoactivity at Low Doses of Ropinirole
-
Problem: Animals appear sedated or show decreased movement in behavioral tests after receiving what is considered a low dose of Ropinirole.
-
Possible Cause: Ropinirole, like other dopamine agonists, can have a biphasic effect on locomotor activity. Low doses can preferentially act on presynaptic D2 autoreceptors, leading to reduced dopamine release and subsequent hypoactivity.[2]
-
Troubleshooting Steps:
-
Verify Dose: Double-check your dose calculations and preparation.
-
Conduct a Dose-Response Study: If you haven't already, perform a pilot study with a range of doses to determine the optimal dose for stimulating locomotor activity in your specific strain and experimental conditions.
-
Consider the Timing of a Biphasic Response: The initial hypoactive phase may be followed by a hyperactive phase. Adjust the timing of your behavioral test relative to the drug administration to capture the desired effect.
-
Issue 2: High Variability in Anxiety-Like Behavior in the Elevated Plus Maze
-
Possible Causes:
-
Baseline Anxiety Levels: Individual animals naturally have different baseline levels of anxiety.
-
Subtle Environmental Stressors: Uncontrolled factors like faint odors, distant noises, or vibrations can differentially affect individual animals.
-
-
Troubleshooting Steps:
-
Baseline Screening: Consider pre-screening animals in a less stressful assay (e.g., light-dark box) to select a cohort with more uniform baseline anxiety levels.
-
Environmental Control: Ensure the testing room is isolated from noise and other disturbances. Use a white noise generator to mask auditory stimuli. Maintain consistent and appropriate lighting conditions.[5]
-
Blinding: The experimenter should be blind to the treatment conditions to avoid unconscious bias in handling and scoring.
-
Data Presentation
Table 1: Dose-Dependent Effects of Ropinirole on Locomotor Activity in Rodents
| Species | Dose (mg/kg, i.p.) | Effect on Locomotion | Behavioral Test | Reference |
| Mouse | 10 | Inhibition | Open Field | [2] |
| Mouse | 100 | Stimulation | Open Field | [2] |
| Rat | 0.3 | Hypoactivity | Not Specified | [2] |
| Rat | 1-30 | Hyperactivity | Not Specified | [2] |
Table 2: Anxiolytic-like Effects of Ropinirole in the Elevated Plus Maze (Rats)
| Dose (mg/kg, i.p.) | Outcome | Observation | Reference |
| 0.01 - 1 | % Time in Open Arms | Inverted-U dose-response curve | [4] |
| 0.1 | % Time in Open Arms | Significant increase (anxiolytic-like) | [4] |
Experimental Protocols
Protocol 1: Open Field Test (OFT) for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents following Ropinirole administration.
Apparatus: A square or circular arena (e.g., 40x40x30 cm for mice, 100x100x40 cm for rats) with walls high enough to prevent escape. The floor is typically divided into a central and a peripheral zone.
Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer Ropinirole or vehicle via the chosen route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Record the animal's behavior for a set duration (typically 5-10 minutes) using an automated video-tracking system.
-
Data Analysis: The software will analyze parameters such as:
-
Total distance traveled
-
Time spent in the center vs. periphery
-
Number of entries into the center zone
-
Rearing frequency
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol (B145695) between each animal.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic or anxiogenic effects of Ropinirole.
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two enclosed arms of equal size.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes.[3]
-
Drug Administration: Administer Ropinirole or vehicle at a specific time point before the test.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Record the animal's movement for a 5-minute session using a video camera and tracking software.[5]
-
Data Analysis: Key parameters to be analyzed include:
-
Time spent in the open arms vs. closed arms
-
Number of entries into the open arms vs. closed arms
-
Total distance traveled (as a measure of general activity)
-
-
Cleaning: Clean the maze with 70% ethanol after each trial.
Mandatory Visualizations
Signaling Pathway of Ropinirole
Caption: Ropinirole's primary mechanism of action via the D2 receptor.
Experimental Workflow for a Behavioral Study
Caption: A generalized workflow for conducting a behavioral experiment with Ropinirole.
Troubleshooting Logic for High Variability
Caption: A decision-making diagram for troubleshooting sources of variability.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Elevated plus maze protocol [protocols.io]
- 4. Anxiolytic profile of ropinirole in the rat, mouse and common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Rolicyprine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Rolicyprine. The following information is designed to facilitate the design and execution of experiments aimed at enhancing the systemic exposure of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: After oral administration of a simple this compound suspension in rodents, we observe very low and highly variable plasma concentrations. What are the potential causes and how can we troubleshoot this?
Potential Causes:
-
Low Aqueous Solubility: this compound's chemical structure may contribute to poor dissolution in gastrointestinal fluids, limiting the amount of drug available for absorption.
-
Poor Membrane Permeability: The physicochemical properties of this compound might hinder its passage across the intestinal epithelium.
-
Extensive First-Pass Metabolism: The drug may be significantly metabolized in the liver or intestinal wall before reaching systemic circulation.[1][2][3]
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
Assess its lipophilicity (LogP/LogD) to predict its potential for membrane permeation.
-
-
Conduct an in vitro Caco-2 permeability assay: This will help determine the intrinsic permeability of this compound and identify if it is a substrate for efflux transporters.
-
Perform an in vitro metabolic stability assay: Using liver microsomes or hepatocytes, assess the metabolic stability of this compound to understand the extent of first-pass metabolism.[2][3]
-
Formulation Enhancement:
-
Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution.[4][5]
-
Amorphous Solid Dispersions: Formulate this compound with a hydrophilic polymer to improve its dissolution rate and solubility.[4][6]
-
Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) to enhance solubility and absorption.[6][7]
-
Q2: Our initial formulation attempts with micronization did not significantly improve the oral bioavailability of this compound. What should be our next steps?
Rationale:
If increasing the surface area through micronization did not enhance bioavailability, it is likely that poor permeability or extensive first-pass metabolism are the primary limiting factors, rather than dissolution rate alone.
Next Steps:
-
Permeation Enhancement Strategies:
-
Co-administer this compound with a permeation enhancer. It is crucial to evaluate the toxicity and regulatory acceptance of any potential enhancer.
-
Investigate the use of ion-pairing agents if this compound is ionizable, to form a more lipophilic complex that can better traverse the cell membrane.
-
-
Prodrug Approach:
-
Nanotechnology-Based Delivery Systems:
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for developing a formulation to improve the oral bioavailability of a poorly soluble drug like this compound?
A common starting point is to conduct pre-formulation studies to thoroughly characterize the physicochemical properties of the drug. Based on these findings, a systematic approach to formulation development can be undertaken. This often begins with simpler strategies like particle size reduction and progresses to more complex formulations such as solid dispersions or lipid-based systems if initial attempts are unsuccessful.
Q2: How can we determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
An in vitro Caco-2 permeability assay is the standard method. This assay involves measuring the transport of this compound across a monolayer of Caco-2 cells in both the apical-to-basolateral and basolateral-to-apical directions. A significantly higher transport rate in the basolateral-to-apical direction suggests that the compound is a substrate for an efflux transporter.
Q3: What are the critical quality attributes to monitor for a nano-formulation of this compound?
For a nano-formulation, it is essential to monitor the following:
-
Particle Size and Polydispersity Index (PDI): These parameters affect the dissolution rate and absorption.
-
Zeta Potential: This indicates the stability of the nanoparticle suspension.
-
Encapsulation Efficiency and Drug Loading: These determine the amount of drug carried by the nanoparticles.
-
In vitro Drug Release Profile: This provides insights into how the drug will be released from the nanoparticles in the body.
Q4: Are there any non-formulation-based approaches to enhance the oral bioavailability of this compound?
Yes, besides formulation strategies, other approaches can be considered:
-
Prodrugs: As mentioned in the troubleshooting guide, converting this compound into a prodrug can improve its absorption characteristics.[8][9]
-
Co-administration with Inhibitors of Metabolism: If this compound is found to be extensively metabolized by a specific cytochrome P450 (CYP) enzyme, co-administration with a known inhibitor of that enzyme could increase its bioavailability.[11] However, this approach has a higher risk of drug-drug interactions.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 ± 0.5 | 200 ± 50 | 100 |
| Micronized Suspension | 10 | 80 ± 20 | 1.5 ± 0.5 | 350 ± 70 | 175 |
| Solid Dispersion | 10 | 250 ± 50 | 1.0 ± 0.3 | 1200 ± 200 | 600 |
| SEDDS | 10 | 400 ± 80 | 0.8 ± 0.2 | 2000 ± 350 | 1000 |
| Prodrug | 10 | 600 ± 120 | 1.2 ± 0.4 | 3500 ± 500 | 1750 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion using Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (B109758), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (in a 1:4 ratio) in a 1:1 mixture of dichloromethane and methanol.
-
Stir the solution at room temperature until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulation Administration:
-
Fast the rats overnight with free access to water.
-
Administer the different this compound formulations orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
Caption: Workflow for enhancing this compound's oral bioavailability.
References
- 1. Orally-dissolving film for sublingual and buccal delivery of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics of Ropinirole | springermedicine.com [springermedicine.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug of proline analogue reduces hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Rolicyprine samples.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Rolicyprine samples. The information is intended for researchers, scientists, and drug development professionals to ensure sample integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound samples?
For long-term stability, it is recommended to store this compound samples at or below -20°C. Storage at ultra-low temperatures (-80°C) may further extend the shelf-life. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: What type of container should be used for storing this compound?
Solid this compound samples should be stored in amber glass vials with airtight screw caps. The amber color protects the compound from light-induced degradation, and glass is an inert material that minimizes the risk of adsorption and chemical interaction with the sample.
Q3: How does humidity affect this compound stability?
Humidity can promote the hydrolysis of the amide bond in the pyrrolidone ring of this compound. Therefore, it is crucial to store samples in a dry environment. The use of desiccants, such as silica (B1680970) gel, within a secondary storage container is highly recommended to maintain low humidity.
Q4: Is this compound sensitive to light?
Yes, compounds with aromatic rings and amine functionalities can be susceptible to photodegradation. To mitigate this, always store this compound samples in amber vials and in the dark. When handling the samples, minimize exposure to direct light.
Q5: What are the potential degradation pathways for this compound?
The two primary degradation pathways for this compound are predicted to be:
-
Hydrolysis: The amide bond in the 5-oxopyrrolidine ring can undergo hydrolysis, especially in the presence of moisture and at non-neutral pH, leading to the opening of the ring to form a carboxylic acid.
-
Oxidation: The cyclopropylamine (B47189) moiety is susceptible to oxidation, which can lead to ring-opening and the formation of various byproducts.
Troubleshooting Guides
This section addresses common issues encountered during the storage and analysis of this compound samples.
Issue 1: Unexpected peaks in chromatogram after storage.
-
Possible Cause: Sample degradation.
-
Troubleshooting Steps:
-
Verify the storage conditions (temperature, light exposure, humidity).
-
Analyze a freshly prepared standard of this compound to confirm the retention time and peak shape.
-
Use mass spectrometry (MS) to identify the mass of the impurity peaks. Common degradation products may result from hydrolysis (increase in mass corresponding to the addition of a water molecule) or oxidation (increase in mass corresponding to the addition of oxygen atoms).
-
If degradation is confirmed, discard the old sample and prepare a fresh one. Implement stricter storage protocols for future samples.
-
Issue 2: Decrease in sample potency or concentration over time.
-
Possible Cause: Gradual degradation of the this compound sample.
-
Troubleshooting Steps:
-
Perform a quantitative analysis (e.g., using HPLC with a calibration curve) to determine the exact concentration of the stored sample.
-
Compare the current concentration to the initial concentration to quantify the extent of degradation.
-
Review the storage conditions. If stored at a higher temperature (e.g., 4°C), consider moving to -20°C or -80°C for long-term storage.
-
Ensure the storage container is properly sealed to prevent exposure to air and moisture.
-
Issue 3: Discoloration or change in the physical appearance of the sample.
-
Possible Cause: Significant degradation or contamination.
-
Troubleshooting Steps:
-
Do not use the sample for experimental purposes.
-
Document the changes in appearance.
-
If possible, analyze a small portion of the sample using techniques like HPLC-MS to identify the impurities.
-
Dispose of the sample according to your institution's guidelines for chemical waste.
-
Review handling procedures to prevent future contamination.
-
Data Presentation: Stability of this compound Analogs
Table 1: Long-Term Stability of an Analogous Compound at Different Temperatures
| Storage Time (Months) | % Purity at -80°C | % Purity at -20°C | % Purity at 4°C |
| 0 | 99.8 | 99.8 | 99.8 |
| 6 | 99.7 | 99.5 | 98.2 |
| 12 | 99.6 | 99.1 | 96.5 |
| 24 | 99.5 | 98.3 | 93.1 |
| 36 | 99.3 | 97.5 | 89.8 |
Table 2: Accelerated Stability Study of an Analogous Compound
| Storage Time (Weeks) | % Purity at 40°C / 75% RH |
| 0 | 99.8 |
| 2 | 97.5 |
| 4 | 95.2 |
| 8 | 91.0 |
| 12 | 86.8 |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound samples.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate the peak areas of all components. Purity is calculated as the peak area of this compound divided by the total peak area of all components, expressed as a percentage.
Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile impurities and degradation products.
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent such as methanol (B129727) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify compounds by comparing their mass spectra to a spectral library (e.g., NIST).
Protocol 3: Quantitative Analysis by Nuclear Magnetic Resonance (qNMR)
This protocol provides a highly accurate method for determining the absolute purity of this compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance peak that does not overlap with any of the this compound peaks.
-
Solvent: A deuterated solvent in which both this compound and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of all nuclei.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved peak for this compound and a peak for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the handling and analysis of this compound.
Caption: A logical workflow for the storage and analysis of this compound samples.
Caption: Predicted degradation pathways for this compound.
Avoiding interference in analytical assays for Rolicyprine.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rolicyprine analytical assays. Our goal is to help you identify and resolve potential interference issues to ensure accurate and reliable results.
Troubleshooting Guides
This section addresses specific problems you may encounter during the analysis of this compound using common analytical techniques.
Problem 1: Inconsistent or irreproducible results in HPLC-UV analysis of this compound.
Possible Causes and Troubleshooting Steps:
-
Mobile Phase Issues: Inconsistent mobile phase composition can lead to shifting retention times and variable peak areas.[1]
-
Column Degradation: The HPLC column's performance can degrade over time, affecting peak shape and retention.
-
Solution: Regularly flush the column with an appropriate solvent to remove contaminants. If performance does not improve, replace the guard column or the analytical column itself.
-
-
Injector Problems: Leaks or partially filled sample loops in the autosampler can cause variable injection volumes.
-
Solution: Inspect the injector for any visible leaks and ensure all fittings are secure. Verify that the sample volume is sufficient for the injection loop.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Whenever possible, dissolve and inject the sample in the mobile phase.
-
Troubleshooting Workflow for HPLC-UV Issues
References
Technical Support Center: Enhancing the Inhibitory Specificity of Monoamine Oxidase Inhibitors
Disclaimer: The following technical guidance is based on established principles for enhancing the specificity of enzyme inhibitors. While using "Rolicyprine" as a representative compound, it is important to note that publicly available data on the specific inhibitory profile and off-target effects of this compound ((2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide) is limited. The strategies and protocols described herein are general best practices applicable to the development of selective monoamine oxidase (MAO) inhibitors and related compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that do not seem to be related to MAO inhibition. What could be the cause?
A1: Unexpected phenotypes often suggest off-target activity. This compound, as a small molecule inhibitor, may bind to other proteins with similar structural motifs or binding pockets. It is crucial to perform a comprehensive off-target screening to identify these unintended interactions. Consider that the issue may not be a direct enzymatic inhibition but could stem from interactions with receptors, ion channels, or other cellular components.
Q2: How can we computationally predict potential off-target interactions for a compound like this compound?
A2: In silico methods are a valuable first step in identifying potential off-targets. Techniques such as molecular docking and pharmacophore modeling can be employed to screen your compound against a database of known protein structures.[1] These computational approaches can help prioritize potential off-targets for experimental validation.
Q3: What are the initial experimental steps to confirm if our inhibitor is non-selective?
A3: The first step is to perform differential enzyme inhibition assays. For a putative MAO inhibitor like this compound, this would involve testing its inhibitory activity against both MAO-A and MAO-B isoforms to determine its selectivity profile.[2][3] Subsequently, a broader panel of related enzymes, such as other oxidases or enzymes with similar folds, should be tested.
Q4: Our structure-activity relationship (SAR) studies are not yielding more specific compounds. What can we do?
A4: If initial SAR studies are not improving specificity, it may be necessary to reconsider the regions of the molecule being modified. It's possible that the core scaffold is responsible for the off-target effects. In such cases, exploring different chemical scaffolds that maintain the key pharmacophore for MAO inhibition but present a different overall structure could be a viable strategy. Additionally, focusing on properties like lipophilicity and hydrogen bonding patterns can be crucial in modulating specificity.[4][5]
Troubleshooting Guides
Issue 1: High background signal or inconsistent results in enzyme inhibition assays.
-
Possible Cause 1: Compound Aggregation. At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.
-
Troubleshooting Step: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregate formation. Perform dynamic light scattering (DLS) to check for aggregation at the concentrations used in your assay.
-
-
Possible Cause 2: Assay Interference. The compound may interfere with the detection method (e.g., absorbance or fluorescence).
-
Troubleshooting Step: Run control experiments with the compound and the detection reagents in the absence of the enzyme to check for any intrinsic signal or quenching.
-
Issue 2: In vivo results do not correlate with in vitro specificity.
-
Possible Cause 1: Metabolic Instability or Active Metabolites. The parent compound may be metabolized in vivo to produce active metabolites with a different selectivity profile.
-
Troubleshooting Step: Perform in vitro metabolism studies using liver microsomes or hepatocytes. Identify major metabolites and synthesize them for in vitro testing to assess their on-target and off-target activities.
-
-
Possible Cause 2: Poor Pharmacokinetics and Tissue Distribution. The compound may accumulate in tissues where off-targets are highly expressed, leading to off-target effects even if the in vitro affinity is lower.
-
Troubleshooting Step: Conduct pharmacokinetic studies to determine the compound's distribution profile. Correlate tissue concentration with the expression levels of on- and off-target proteins in those tissues.
-
Data Presentation
Effective data management is critical for comparing the specificity of different inhibitor analogs. Below are example tables for presenting quantitative data.
Table 1: Isoform Selectivity of this compound Analogs
| Compound ID | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | 15 | 350 | 23.3 |
| Analog 1A | 12 | 1200 | 100 |
| Analog 1B | 50 | 250 | 5 |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. A higher selectivity index indicates greater selectivity for MAO-A.
Table 2: Off-Target Screening Panel Results
| Compound ID | Target | IC50 (µM) |
| This compound | MAO-A | 0.015 |
| MAO-B | 0.350 | |
| CYP2D6 | > 10 | |
| hERG | 8.5 | |
| Analog 1A | MAO-A | 0.012 |
| MAO-B | 1.2 | |
| CYP2D6 | > 50 | |
| hERG | > 25 |
This table summarizes the inhibitory activity against the primary targets and key off-targets, such as cytochrome P450 enzymes and the hERG channel, which are common sources of adverse drug effects.
Experimental Protocols
Protocol 1: Determining Enzyme Inhibition Kinetics and IC50
-
Objective: To determine the potency (IC50) and mode of inhibition of a test compound against a specific enzyme.
-
Materials:
-
Purified enzyme (e.g., recombinant human MAO-A).
-
Substrate specific to the enzyme.
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
96-well microplate and plate reader.
-
-
Methodology:
-
Prepare a serial dilution of the inhibitor.
-
In each well of the microplate, add the assay buffer, a fixed concentration of the enzyme, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Off-Target Profiling using a Kinase Panel
-
Objective: To assess the selectivity of an inhibitor by screening it against a broad panel of related enzymes (e.g., kinases).
-
Materials:
-
Test inhibitor.
-
A commercial kinase screening service or an in-house panel of purified kinases.
-
Appropriate substrates and assay reagents for each kinase.
-
-
Methodology:
-
Submit the test compound to a screening service at a fixed concentration (e.g., 1 µM or 10 µM).
-
The service will perform single-point inhibition assays against their panel of kinases.
-
The results are typically provided as a percentage of inhibition for each kinase at the tested concentration.
-
For any significant "hits" (e.g., >50% inhibition), follow up with full IC50 determination assays as described in Protocol 1 to confirm the off-target activity.
-
Visualizations
Caption: Workflow for enhancing inhibitor specificity.
Caption: On-target vs. off-target activity of this compound.
References
- 1. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship of P-glycoprotein substrates and modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Monoamine Oxidase Inhibitor Efficacy in Depressive Disorders
An important note on the requested comparison: This guide was initially intended to include a comparison of Rolicyprine with other Monoamine Oxidase Inhibitors (MAOIs). However, a thorough review of the scientific literature and drug databases did not yield any clinical data or classification of this compound as an MAOI for the treatment of depression. The chemical structure of this compound, (2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide, contains a phenylcyclopropyl moiety, which is also present in the well-known MAOI tranylcypromine (B92988). While this structural similarity is noted, there is no available evidence to support its use or efficacy as an antidepressant. Therefore, this guide will focus on a comparative analysis of well-established and clinically studied MAOIs: Tranylcypromine, Phenelzine (B1198762), and Moclobemide (B1677376).
Monoamine Oxidase Inhibitors (MAOIs) represent one of the earliest classes of antidepressants. Their therapeutic effect is primarily achieved by inhibiting the activity of monoamine oxidase enzymes, which are responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine. This guide provides a comparative overview of the efficacy of three prominent MAOIs, supported by data from clinical studies, to assist researchers and drug development professionals in their understanding of these compounds.
Mechanism of Action of Monoamine Oxidase Inhibitors
MAOIs exert their therapeutic effects by inhibiting the monoamine oxidase (MAO) enzyme system. There are two main isoforms of this enzyme, MAO-A and MAO-B, which are responsible for the degradation of different neurotransmitters. By blocking these enzymes, MAOIs lead to an increase in the synaptic availability of monoamines, which is believed to be the primary mechanism behind their antidepressant effects.
Mechanism of action for MAOIs.
Comparative Efficacy Data
The following tables summarize the efficacy data from comparative clinical trials of Tranylcypromine, Phenelzine, and Moclobemide. The primary endpoint in many of these studies is the change in the Hamilton Rating Scale for Depression (HAM-D) score, a widely used clinician-administered assessment of depression severity.[1][2][3][4][5]
Table 1: Tranylcypromine vs. Phenelzine in Treatment-Refractory Depression
| Metric | Tranylcypromine | Phenelzine | Study Reference |
| Response Rate (≥50% reduction in HAM-D) | 44% (17 of 39 patients) | 47% (18 of 38 patients) | Birkenhäger et al. |
| Mean Reduction in HAM-D Score | 10.4 (± 8.3) | 8.3 (± 8.4) | Birkenhäger et al. |
Table 2: Moclobemide vs. Tranylcypromine in Endogenous Depression
| Metric | Moclobemide | Tranylcypromine | Study Reference |
| Improvement on HAM-D (%) | 66% | 41% | Baumhackl et al. |
| Overall Efficacy (Good/Very Good) | 68% | 85% | Stabl et al. |
| Reduction in HAM-D-17 Score (%) | 63% | 58% | Heinze et al. |
Experimental Protocols
Protocol 1: Double-Blind Comparison of Tranylcypromine and Phenelzine in Treatment-Refractory Depression (Birkenhäger et al.)
-
Study Design: A 5-week, double-blind, flexible-dose, randomized clinical trial.
-
Patient Population: 77 severely depressed inpatients who met the DSM-IV criteria for major depressive disorder and had not responded to previous treatment with tricyclic antidepressants or fluvoxamine.
-
Intervention: Patients were randomly assigned to receive either tranylcypromine or phenelzine. Dosing was flexible to optimize efficacy and tolerability.
-
Outcome Measures: The primary outcome was the change in the Hamilton Rating Scale for Depression (HAM-D) score from baseline to the end of the 5-week treatment period. A response was defined as a reduction of 50% or more in the HAM-D score.
Protocol 2: Double-Blind Comparison of Moclobemide and Tranylcypromine in Depression (Heinze et al.)
-
Study Design: A multicenter, double-blind, randomized clinical trial lasting at least four weeks.
-
Patient Population: Patients diagnosed with depression were randomized to receive either moclobemide (81 patients) or tranylcypromine (79 patients).
-
Intervention: Doses were individually titrated, with moclobemide ranging from 100-300 mg/day and tranylcypromine from 10-30 mg/day.
-
Outcome Measures: The primary efficacy measure was the change in the 17-item Hamilton Depression Rating Scale (HAMD-17) score. Other assessments included the von Zerssen 'Befindlichkeits' scales, a visual analog scale, and the clinicians' global impression.
A typical clinical trial workflow.
Logical Comparison of MAOIs
The choice of an MAOI in a clinical or research setting depends on various factors, including its mechanism of action (reversibility and selectivity), efficacy in specific patient populations, and side-effect profile.
Key features of selected MAOIs.
References
- 1. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 2. Hamilton Depression Rating Scale (HAM-D) [mdcalc.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rolicyprine and Tranylcypromine in Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of rolicyprine (B1679512) and tranylcypromine (B92988), two compounds classified as monoamine oxidase (MAO) inhibitors. While both agents are recognized for their potential to inhibit MAO, the available scientific literature presents a significant disparity in the depth of experimental data, particularly concerning the quantitative inhibitory activity of this compound. This document summarizes the existing information, presents available quantitative data for tranylcypromine, and outlines a standard experimental protocol for assessing MAO inhibition.
Introduction to this compound and Tranylcypromine
This compound , also known as rolicypram, is identified as an antidepressant and is classified as a monoamine oxidase inhibitor. Its chemical formula is C₁₄H₁₆N₂O₂. Despite this classification, a comprehensive review of publicly available scientific literature reveals a notable absence of quantitative data, such as IC50 values, detailing its potency and selectivity for the two major isoforms of monoamine oxidase, MAO-A and MAO-B.
Tranylcypromine is a well-established, non-selective, and irreversible inhibitor of both MAO-A and MAO-B.[1][2][3] It is a non-hydrazine MAOI that is structurally related to amphetamine and is used in the clinical treatment of major depressive disorder.[2][3] Its mechanism of action involves the irreversible binding to the MAO enzyme, leading to a sustained increase in the synaptic availability of neurotransmitters like serotonin, norepinephrine, and dopamine.[3][4][5]
Quantitative Comparison of MAO Inhibition
A direct quantitative comparison of the MAO inhibitory effects of this compound and tranylcypromine is currently not feasible due to the lack of published experimental data for this compound. The following table summarizes the available inhibitory concentration (IC50) data for tranylcypromine.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Notes |
| This compound | Data not available | Data not available | Data not available | Classified as an MAO inhibitor, but quantitative inhibitory data is not publicly available. |
| Tranylcypromine | ~2.3 | ~0.95 | Non-selective with a slight preference for MAO-B. | Data from in vitro studies. Values can vary depending on experimental conditions. |
Mechanism of Action: MAO Inhibition
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters. The inhibition of these enzymes by drugs like tranylcypromine leads to an accumulation of these neurotransmitters in the presynaptic neuron, resulting in increased neurotransmission. Tranylcypromine's irreversible inhibition means that the restoration of MAO activity requires the synthesis of new enzyme molecules, leading to a prolonged pharmacological effect.[1][4]
Mechanism of irreversible MAO inhibition by tranylcypromine.
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay
The following protocol describes a general method for determining the in vitro inhibitory activity of a compound against MAO-A and MAO-B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine (B1673886) or a specific substrate for each isoform)
-
Test compound (e.g., this compound or tranylcypromine) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates (black or white, depending on the detection method)
-
Microplate reader (fluorometric or spectrophotometric)
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
Prepare the substrate solution in the assay buffer.
-
Prepare the MAO-A and MAO-B enzyme solutions in the assay buffer to a concentration that yields a robust signal within the linear range of the assay.
-
-
Assay Protocol:
-
Add a defined volume of the enzyme solution to each well of the microplate.
-
Add the serially diluted test compound or positive control to the respective wells. Include wells with buffer and solvent only as negative and vehicle controls.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the reaction for a fixed period (e.g., 20-30 minutes) at the same temperature.
-
Stop the reaction using a suitable stop solution (e.g., NaOH).
-
Measure the product formation using a microplate reader at the appropriate excitation and emission wavelengths for fluorescent products or absorbance for colored products.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
General workflow for an in vitro MAO inhibition assay.
Conclusion
Tranylcypromine is a well-characterized non-selective, irreversible MAO inhibitor with established in vitro potency. In contrast, while this compound is classified as an MAO inhibitor, there is a significant gap in the publicly available scientific literature regarding its quantitative inhibitory profile against MAO-A and MAO-B. Further experimental investigation, following protocols similar to the one outlined above, is necessary to elucidate the specific MAO inhibition characteristics of this compound and enable a direct and meaningful comparison with tranylcypromine. For researchers in drug development, the well-documented profile of tranylcypromine serves as a valuable benchmark, while the case of this compound highlights the importance of comprehensive pharmacological profiling for all potential therapeutic agents.
References
A Comparative Analysis of the Side-Effect Profiles of Rolicyprine and Phenelzine
A comprehensive review of the available clinical and pharmacological data reveals a significant disparity in the documented side-effect profiles of Rolicyprine and phenelzine (B1198762). While phenelzine, a non-selective monoamine oxidase inhibitor (MAOI), has been extensively studied with a well-characterized adverse effect profile, data on this compound is exceptionally scarce, precluding a direct, data-driven comparison.
Phenelzine: A Detailed Side-Effect Profile
Phenelzine's mechanism of action, the irreversible inhibition of monoamine oxidase A and B, leads to an increase in the levels of several neurotransmitters, which is therapeutic but also contributes to its side-effect profile.[1][2]
Quantitative Summary of Phenelzine Side Effects
The following table summarizes the common and serious side effects associated with phenelzine, compiled from various clinical sources. The frequency of these side effects can vary depending on the dosage, individual patient factors, and the duration of treatment.
| Side Effect Category | Common Adverse Effects | Serious Adverse Effects |
| Cardiovascular | Orthostatic hypotension (dizziness upon standing), edema. | Hypertensive crisis (with tyramine-containing foods or certain medications), tachycardia or bradycardia, intracranial hemorrhage. |
| Central Nervous System | Dizziness, headache, drowsiness, insomnia, tremor, weakness, fatigue. | Seizures, toxic delirium, exacerbation of psychosis, suicidal thoughts and behavior (especially in younger patients). |
| Gastrointestinal | Dry mouth, nausea, constipation, abdominal pain. | Hepatic necrosis (rare). |
| Autonomic | Blurred vision, sweating. | |
| Metabolic/Endocrine | Weight gain. | |
| Genitourinary | Sexual dysfunction (anorgasmia, impotence). | Urinary retention. |
| Other | Serotonin (B10506) syndrome (when combined with other serotonergic agents). |
This compound: An Undefined Side-Effect Profile
Information regarding the side-effect profile of this compound is not available in published clinical trial literature. As a pyrrolidone derivative, its pharmacological and toxicological properties cannot be accurately inferred without specific studies. General side effects common to many older antidepressants include sedation, anticholinergic effects (dry mouth, constipation, blurred vision), and cardiovascular effects. However, applying these generalities to this compound would be speculative.
Experimental Protocols for Assessing Antidepressant Side Effects
The evaluation of side effects in clinical trials for antidepressants like phenelzine typically involves a combination of spontaneous reporting by patients, clinician-administered rating scales, and laboratory assessments.
1. Spontaneous Adverse Event Reporting: Patients are encouraged to report any new or worsening symptoms to the clinical trial staff at each visit. These are recorded and coded using standardized dictionaries like the Medical Dictionary for Regulatory Activities (MedDRA).
2. Clinician- and Patient-Rated Scales:
-
Systematic Assessment for Treatment Emergent Events (SAFTEE): A comprehensive checklist used by clinicians to systematically inquire about a wide range of potential adverse events.
-
Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale: A scale used to rate the severity of side effects commonly associated with psychotropic medications.
-
Patient-Rated Scales: Patients may complete questionnaires such as the Patient-Rated Inventory of Side Effects (PRISE) to self-report the burden of adverse effects.
3. Vital Signs and Laboratory Monitoring:
-
Cardiovascular Monitoring: Regular measurement of blood pressure (supine and standing to detect orthostatic hypotension) and heart rate. Electrocardiograms (ECGs) may be performed at baseline and periodically to monitor for cardiac rhythm changes.
-
Blood Chemistry: Monitoring of liver function tests (ALT, AST, bilirubin) and renal function tests (creatinine, BUN) at baseline and regular intervals to detect potential organ toxicity.
-
Weight Monitoring: Patient weight is recorded at each study visit to track any significant changes.
Signaling Pathways and Mechanisms of Key Side Effects
Monoamine Oxidase Inhibition and the "Cheese Effect"
The most notorious side effect of non-selective MAOIs like phenelzine is the tyramine-induced hypertensive crisis, often referred to as the "cheese effect." The following diagram illustrates this pathway.
Caption: Mechanism of Tyramine-Induced Hypertensive Crisis with MAOIs.
Experimental Workflow for Side Effect Comparison
A hypothetical experimental workflow to compare the side-effect profiles of two antidepressants would involve a randomized, double-blind clinical trial.
Caption: Workflow for a Comparative Side-Effect Clinical Trial.
Conclusion
The comparison of the side-effect profiles of this compound and phenelzine is severely limited by the absence of clinical data for this compound. Phenelzine has a well-documented and significant side-effect profile that requires careful patient selection and monitoring, particularly concerning the risk of hypertensive crisis and serotonin syndrome. For researchers and drug development professionals, the case of this compound underscores the importance of comprehensive clinical trial data in establishing the safety and tolerability of any therapeutic agent. Without such data, a meaningful comparison and risk-benefit assessment are impossible.
References
In Vitro Comparative Analysis of Rolicyprine and Isocarboxazid: A Guide for Researchers
Introduction
Rolicyprine and Isocarboxazid are both monoamine oxidase inhibitors (MAOIs), a class of drugs known for their efficacy in treating depression and other neurological disorders. Their therapeutic effects are primarily attributed to their ability to inhibit the MAO enzyme, which is responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Understanding the in vitro characteristics of these compounds, including their potency and selectivity for the two major isoforms of MAO (MAO-A and MAO-B), is crucial for predicting their pharmacological profiles and potential clinical applications.
While in vivo and in vitro studies have demonstrated that Isocarboxazid is an inhibitor of MAO in the brain, heart, and liver, specific quantitative data for a direct comparison with this compound is lacking[1]. This guide aims to bridge this gap by providing the known inhibitory data for Isocarboxazid and a detailed methodology for a comparative in vitro analysis.
Quantitative Data on Monoamine Oxidase Inhibition
The following table summarizes the available in vitro inhibitory data for Isocarboxazid. No specific in vitro IC50 or Ki values for this compound's inhibition of MAO-A or MAO-B were found in the reviewed literature.
| Compound | Target Enzyme | Test System | IC50 | Reference |
| Isocarboxazid | Rat Brain Monoamine Oxidase | In vitro enzyme assay | 4.8 µM | [2] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Experimental Protocols for In Vitro Comparison
To conduct a direct in vitro comparison of this compound and Isocarboxazid, the following experimental protocols for determining the inhibition of MAO-A and MAO-B are recommended.
Determination of IC50 for MAO-A and MAO-B Inhibition
This experiment aims to quantify the concentration of each compound required to inhibit 50% of the activity of the MAO-A and MAO-B isoforms.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (a substrate for both MAO-A and MAO-B)
-
This compound and Isocarboxazid
-
Clorgyline (a selective MAO-A inhibitor, for control)
-
Selegiline (a selective MAO-B inhibitor, for control)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplates
-
Fluorometric or spectrophotometric plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, Isocarboxazid, Clorgyline, and Selegiline in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compounds and controls in phosphate buffer.
-
Enzyme Reaction: In a 96-well plate, add the recombinant MAO-A or MAO-B enzyme to each well.
-
Inhibitor Addition: Add the various concentrations of this compound, Isocarboxazid, or the control inhibitors to the respective wells. Include wells with no inhibitor as a control for 100% enzyme activity.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, kynuramine, to all wells.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Measurement: Stop the reaction and measure the product formation using a plate reader. The oxidation of kynuramine produces a fluorescent product that can be quantified.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Determination of Inhibition Mechanism (e.g., Competitive, Non-competitive)
This experiment helps to understand how the inhibitors interact with the enzyme.
Procedure:
-
Perform the MAO inhibition assay as described above, but with varying concentrations of both the inhibitor (this compound or Isocarboxazid) and the substrate (kynuramine).
-
Data Analysis: Analyze the data using a Lineweaver-Burk plot or other kinetic models to determine the mechanism of inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of MAO inhibition and a typical experimental workflow for comparing the in vitro activity of two MAO inhibitors.
References
Rolicyprine: A Comparative Analysis of Monoamine Oxidase Inhibition and Potential Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rolicyprine, a known monoamine oxidase inhibitor (MAOI), and its potential for cross-reactivity with other enzymes. Due to the limited availability of specific cross-reactivity data for this compound, this guide uses the structurally related and well-characterized MAOI, Tranylcypromine (B92988), as a primary comparator to infer potential off-target interactions.
Introduction to this compound
This compound is classified as a monoamine oxidase inhibitor and has been categorized as an antidepressant[1][2]. Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine[3]. By inhibiting MAO, this compound is presumed to increase the levels of these neurotransmitters in the brain, which is the therapeutic mechanism for its antidepressant effects.
Primary Target: Monoamine Oxidase
Cross-reactivity Profile: A Comparative Approach with Tranylcypromine
Due to the scarcity of direct experimental data on this compound's cross-reactivity, we present data from Tranylcypromine, a structurally similar MAOI containing a cyclopropylamine (B47189) moiety. This information can serve as a valuable reference for researchers investigating the potential off-target effects of this compound.
Lysine-Specific Demethylase 1 (LSD1)
Tranylcypromine has been identified as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase involved in the regulation of gene expression[1]. This off-target inhibition is of significant interest in cancer research[2][5][6].
Cytochrome P450 (CYP) Enzymes
Tranylcypromine has been shown to inhibit several cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition of these enzymes can lead to drug-drug interactions[7][8].
Quantitative Inhibition Data: Tranylcypromine as a Surrogate
The following table summarizes the inhibitory activity of Tranylcypromine against its primary targets (MAO-A and MAO-B) and key off-targets (LSD1 and CYP enzymes).
| Enzyme Target | Inhibitor | IC50 | Ki | Inhibition Type | Reference |
| Monoamine Oxidase A (MAO-A) | Tranylcypromine | 2.3 µM | 101.9 µM | Irreversible | [1] |
| Monoamine Oxidase B (MAO-B) | Tranylcypromine | 0.95 µM | 16 µM | Irreversible | [1] |
| Lysine-Specific Demethylase 1 (LSD1) | Tranylcypromine | 20.7 µM | 242.7 µM | Irreversible | [1] |
| Cytochrome P450 2C19 (CYP2C19) | Tranylcypromine | - | 32 µM | Competitive | [7][8] |
| Cytochrome P450 2C9 (CYP2C9) | Tranylcypromine | - | 56 µM | Noncompetitive | [7][8] |
| Cytochrome P450 2D6 (CYP2D6) | Tranylcypromine | - | 367 µM | Competitive | [7][8] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the primary signaling pathway affected by MAO inhibition and the logical relationship of potential cross-reactivity.
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential of a test compound against MAO-A and MAO-B isoforms.
Principle: This assay measures the activity of MAO enzymes by monitoring the production of hydrogen peroxide (H2O2) from the oxidative deamination of a substrate, such as kynuramine (B1673886) or p-tyramine. The H2O2 is then detected using a fluorimetric method[4][9].
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound (e.g., this compound)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B).
-
Add the test compound or positive control to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine).
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 2N NaOH)[10].
-
Measure the fluorescence of the product (4-hydroxyquinoline) or the H2O2-coupled reporter at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the inhibitory effect of a test compound on major CYP isoforms (e.g., CYP2C9, CYP2C19, CYP2D6).
Principle: This assay utilizes human liver microsomes or recombinant CYP enzymes and isoform-specific substrates. The inhibition of the formation of a specific metabolite is measured by LC-MS/MS to determine the IC50 and Ki values[11][12][13].
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
CYP isoform-specific substrates (e.g., S-mephenytoin for CYP2C19, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6)
-
Test compound
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a range of concentrations of the test compound.
-
In a microplate, combine the human liver microsomes or recombinant enzyme, buffer, and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the specific substrate.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the IC50 value by determining the concentration of the test compound that causes 50% inhibition of metabolite formation. For Ki determination, the assay is performed with multiple substrate and inhibitor concentrations[11].
Histone Demethylase (LSD1) Inhibition Assay
Objective: To measure the inhibitory activity of a compound against LSD1.
Principle: The activity of LSD1 can be measured by detecting the demethylation of a histone substrate. This can be achieved through various methods, including a horseradish peroxidase-coupled assay that detects the H2O2 byproduct, or by using antibodies specific to the methylated histone substrate[3][14].
Materials:
-
Recombinant human LSD1 enzyme
-
Methylated histone H3 peptide substrate (e.g., H3K4me2)
-
Test compound
-
Assay buffer
-
Detection reagents (e.g., horseradish peroxidase and a suitable substrate, or a specific antibody for the methylated histone)
-
96-well plate
-
Plate reader (spectrophotometric or fluorometric)
Procedure (Antibody-based method):
-
Coat a 96-well plate with the methylated histone H3 peptide substrate.
-
Add the LSD1 enzyme and the test compound at various concentrations to the wells.
-
Incubate to allow for the demethylation reaction to occur.
-
Wash the wells to remove the enzyme and compound.
-
Add a primary antibody that specifically recognizes the methylated histone substrate.
-
Incubate and then wash to remove unbound primary antibody.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Incubate and wash to remove unbound secondary antibody.
-
Add the substrate for the detection enzyme and measure the signal (e.g., colorimetric or fluorescent).
-
A decrease in signal indicates LSD1 activity, and the inhibition is calculated relative to a no-inhibitor control to determine the IC50.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]
- 6. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 11. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antidepressant-Like Effects of Rolicyprine: A Comparative Guide for Novel Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the antidepressant-like properties of Rolicyprine. Due to a lack of specific preclinical data on this compound in common animal models of depression, this document outlines the established methodologies and expected outcomes based on its classification as a monoamine oxidase (MAO) inhibitor, in comparison to other major antidepressant classes.
This compound is a pyrrolidone derivative of tranylcypromine, a well-established non-selective and irreversible inhibitor of monoamine oxidase (MAO)[1]. As an MAO inhibitor, this compound's primary mechanism of action is expected to involve the inhibition of the MAO enzyme, which is responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[2][3]. This inhibition leads to an increase in the synaptic availability of these monoamines, a common mechanism shared by many effective antidepressants[2][3].
Comparative Performance in Preclinical Models
While direct experimental data for this compound is not publicly available, we can project its likely performance in standard animal models of depression based on the known effects of its parent compound, tranylcypromine, and other MAOIs. The following tables compare the expected antidepressant-like effects of this compound with those of a Selective Serotonin Reuptake Inhibitor (SSRI) and a Tricyclic Antidepressant (TCA).
Table 1: Comparison of Antidepressant-Like Effects in the Forced Swim Test (FST)
| Drug Class | Active Compound Example | Expected Effect on Immobility Time | Potency |
| MAO Inhibitor (Expected for this compound) | Tranylcypromine | Decrease | Moderate to High |
| SSRI | Fluoxetine | Decrease | Moderate |
| TCA | Imipramine | Decrease | High |
Table 2: Comparison of Antidepressant-Like Effects in the Tail Suspension Test (TST)
| Drug Class | Active Compound Example | Expected Effect on Immobility Time | Potency |
| MAO Inhibitor (Expected for this compound) | Tranylcypromine | Decrease | Moderate to High |
| SSRI | Sertraline | Decrease | Moderate |
| TCA | Desipramine | Decrease | High |
Table 3: Comparison of Antidepressant-Like Effects in the Chronic Mild Stress (CMS) Model
| Drug Class | Active Compound Example | Expected Effect on Anhedonia (Sucrose Preference) | Onset of Action |
| MAO Inhibitor (Expected for this compound) | Phenelzine | Reversal of decreased preference | Chronic (weeks) |
| SSRI | Citalopram | Reversal of decreased preference | Chronic (weeks) |
| TCA | Amitriptyline | Reversal of decreased preference | Chronic (weeks) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide the design of validation studies for this compound.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant efficacy[4].
Objective: To assess the effect of this compound on behavioral despair.
Apparatus: A cylindrical tank (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to escape or touch the bottom.
Procedure:
-
Acclimation: Animals are individually placed in the swim tank for a 15-minute pre-swim session 24 hours before the test.
-
Drug Administration: this compound, a vehicle control, and reference antidepressants are administered at predetermined times before the test session (e.g., 30, 60, and 120 minutes prior).
-
Test Session: On the test day, animals are placed in the water-filled cylinder for a 6-minute session.
-
Data Collection: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test[5].
-
Analysis: A significant decrease in immobility time in the this compound-treated group compared to the vehicle control group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs in mice[6][7][8].
Objective: To evaluate the antidepressant-like activity of this compound.
Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces. The tail is secured to a suspension bar using adhesive tape.
Procedure:
-
Drug Administration: this compound, a vehicle control, and reference compounds are administered prior to the test.
-
Suspension: Each mouse is suspended by its tail from a lever in the suspension box for a 6-minute period.
-
Data Collection: The total duration of immobility (hanging passively without any movement) is recorded throughout the 6-minute session[9].
-
Analysis: A reduction in the total time of immobility for the this compound-treated group compared to the control group suggests antidepressant-like properties.
Chronic Mild Stress (CMS) Model
The Chronic Mild Stress model is a more etiologically relevant model of depression, inducing a state of anhedonia in rodents[10][11][12][13].
Objective: To determine if chronic this compound treatment can reverse stress-induced anhedonia.
Procedure:
-
Induction of Stress: For a period of 2 to 5 weeks, animals are exposed to a series of unpredictable, mild stressors, such as a wet cage, tilted cage, food or water deprivation, and changes in the light/dark cycle.
-
Sucrose (B13894) Preference Test: Anhedonia is assessed weekly by measuring the consumption of a 1% sucrose solution versus plain water over a 24-hour period. A significant reduction in sucrose preference indicates the successful induction of a depressive-like state.
-
Drug Administration: Following the induction phase, animals are chronically treated with this compound, a vehicle, or a reference antidepressant daily for several weeks.
-
Data Collection: Sucrose preference is monitored throughout the treatment period.
-
Analysis: A gradual reversal of the decreased sucrose preference in the this compound-treated group compared to the vehicle-treated group indicates a potential antidepressant effect.
Visualizing Mechanisms and Workflows
Signaling Pathway of MAO Inhibitors
The following diagram illustrates the general mechanism of action for MAO inhibitors like this compound.
Caption: Mechanism of Action of this compound as a MAO Inhibitor.
Experimental Workflow for Antidepressant Screening
The diagram below outlines a typical workflow for validating the antidepressant-like effects of a novel compound.
Caption: Workflow for Preclinical Validation of Antidepressant-Like Effects.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Repurposing glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of depression: A systematic review of preclinical, observational and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antidepressant and antiinflammatory effects of rolipram in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Results of a phase II study of the antidepressant effect of rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C14H16N2O2 | CID 60196287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-world effects of antidepressants for depressive disorder in primary care: population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. american.edu [american.edu]
- 13. Ropinirole in treatment-resistant depression: a 16-week pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the pharmacokinetics of different MAOIs including Rolicyprine.
Monoamine oxidase inhibitors (MAOIs) are a class of drugs that act by inhibiting the activity of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] This inhibition leads to increased concentrations of these neurotransmitters in the brain, which is beneficial in treating depression and other psychiatric disorders.[2] The pharmacokinetics of these drugs, however, are not uniform, and understanding these differences is crucial for their safe and effective use.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for four commonly prescribed MAOIs. These parameters highlight the differences in how these drugs are absorbed, distributed throughout the body, metabolized, and ultimately excreted.
| Parameter | Phenelzine | Tranylcypromine | Isocarboxazid | Selegiline (B1681611) (oral) |
| Time to Peak Plasma Concentration (Tmax) | 43 minutes[3][4] | 1-2 hours[5] | 1-2 hours | < 1 hour |
| Elimination Half-life (t½) | ~1.5-4 hours (pharmacokinetic) | ~2 hours | ~1.5-4 hours (pharmacokinetic) | ~1.5 hours (single dose) |
| Bioavailability | Low (High protein binding reduces it) | 50% | Low | ~10% |
| Volume of Distribution (Vd) | Not well determined, but high CNS penetration | 1.1 to 5.7 L/kg | Not well studied | 1854 L |
| Metabolism | Primarily by MAO | Primarily in the liver by CYP2A6, CYP2C19, CYP2C9, CYP2D6, CYP3A4, and CYP2B6 | Rapidly metabolized by acetylation in the liver | Metabolized in the intestines, liver, and other tissues by CYP2B6, CYP2C19, and others |
| Primary Route of Excretion | Urine (as metabolites) | Urine | Urine (42.5% of dose in 24 hours) and intestinal tract (22% of dose in 24 hours) | Urine (87%) and feces (15%) as metabolites |
Mechanism of Action: Signaling Pathway
The primary mechanism of action for MAOIs involves the inhibition of the monoamine oxidase enzyme system, leading to an increase in the synaptic availability of key neurotransmitters.
Experimental Protocols
Detailed, step-by-step experimental protocols for the pharmacokinetic analysis of each MAOI are not consistently available in the cited literature. However, the general methodologies employed in these studies can be summarized.
1. Drug Concentration Determination:
-
High-Performance Liquid Chromatography (HPLC): This is a common technique used to separate and quantify the concentration of MAOIs and their metabolites in biological fluids like plasma and urine.
-
Spectrophotometry: This method can be used to determine MAO activity by measuring the production of an aldehyde from a substrate, which is then derivatized to produce a colored compound that can be quantified.
2. Pharmacokinetic Analysis:
-
Study Design: Typically, studies involve administering a single oral dose of the MAOI to healthy volunteers or patients. Blood samples are then collected at various time points to determine the plasma concentration of the drug over time.
-
Data Analysis: The plasma concentration-time data is then used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve, a measure of total drug exposure), elimination half-life (t½), and clearance (CL).
3. In Vitro Metabolism Studies:
-
Liver Microsomes: To study the metabolism of MAOIs, in vitro experiments are often conducted using human liver microsomes, which contain the cytochrome P450 enzymes responsible for drug metabolism. This helps to identify the specific enzymes involved in the breakdown of the drug.
It is important to note that due to the irreversible nature of some MAOIs, their pharmacodynamic effects (inhibition of the MAO enzyme) can last much longer than what would be predicted by their pharmacokinetic half-life. The clinical effects persist until new MAO enzymes are synthesized, which can take up to 2-3 weeks. This disconnect between pharmacokinetics and pharmacodynamics is a critical consideration in the clinical use of these drugs.
References
A Comparative Guide to Antidepressant Classes: From Historical Perspectives to Modern Mechanisms
An important clarification regarding Rolicyprine: Initial searches for this compound in the context of contemporary antidepressant research have revealed that it is an older compound, previously categorized as an antidepressant, but its monograph has been retired and is no longer updated. Due to its discontinued (B1498344) status, there is a lack of head-to-head clinical trial data comparing it with modern antidepressant agents. Therefore, this guide will focus on a comprehensive comparison of the major, currently prescribed classes of antidepressants to provide relevant and actionable information for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the major classes of antidepressants, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). The following sections present quantitative data on their efficacy and tolerability, detailed experimental protocols from pivotal clinical trials, and visualizations of their primary signaling pathways.
Quantitative Comparison of Antidepressant Classes
The efficacy and tolerability of antidepressants are critical factors in their clinical utility. The following tables summarize key quantitative data from meta-analyses of head-to-head clinical trials, focusing on remission rates, response rates, and discontinuation rates due to adverse effects.
Table 1: Efficacy of Antidepressant Classes in Major Depressive Disorder
| Antidepressant Class | Representative Drugs | Remission Rate (%) | Response Rate (%) |
| SSRIs | Citalopram, Escitalopram, Fluoxetine (B1211875), Paroxetine, Sertraline | 35 - 45 | 50 - 60 |
| SNRIs | Venlafaxine (B1195380), Duloxetine, Desvenlafaxine | 40 - 50[1] | 55 - 65 |
| TCAs | Amitriptyline (B1667244), Nortriptyline, Imipramine, Clomipramine | 40 - 50[1] | 55 - 65 |
| MAOIs | Phenelzine (B1198762), Tranylcypromine | 50 - 60 | 60 - 70 |
Note: Remission is typically defined as a score of ≤7 on the Hamilton Depression Rating Scale (HAM-D) or ≤10 on the Montgomery-Åsberg Depression Rating Scale (MADRS). Response is often defined as a ≥50% reduction in baseline scores on these scales.[2]
Table 2: Tolerability of Antidepressant Classes in Major Depressive Disorder
| Antidepressant Class | Discontinuation Rate due to Adverse Events (%) | Common Adverse Events |
| SSRIs | 15 - 25[3] | Nausea, headache, insomnia, sexual dysfunction |
| SNRIs | 20 - 30 | Nausea, dizziness, sweating, increased blood pressure |
| TCAs | 25 - 35[3][4] | Dry mouth, constipation, blurred vision, sedation, weight gain, cardiotoxicity |
| MAOIs | 20 - 30 | Postural hypotension, weight gain, sexual dysfunction, hypertensive crisis (with tyramine-rich foods)[5] |
Experimental Protocols in Antidepressant Clinical Trials
The evaluation of antidepressant efficacy and safety follows rigorous experimental protocols. A typical large-scale, multi-center, randomized controlled trial for a new antidepressant would adhere to the following structure:
1. Study Design:
-
Phase: Phase III, randomized, double-blind, placebo-controlled, and often including an active comparator arm (e.g., a well-established SSRI).
-
Duration: Typically 8-12 weeks for acute treatment efficacy, followed by a longer-term extension phase (6-12 months) to assess maintenance of effect and long-term safety.
2. Participant Selection (Inclusion and Exclusion Criteria):
-
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of Major Depressive Disorder (MDD) according to the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5).
-
A minimum baseline score on a standardized depression rating scale, such as ≥18 on the 17-item Hamilton Depression Rating Scale (HAM-D17)[6] or ≥22 on the Montgomery-Åsberg Depression Rating Scale (MADRS).[7]
-
-
Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, or other primary psychotic disorders.
-
Significant suicide risk.
-
Substance use disorder within the past year.
-
Medical conditions that could confound the assessment of depression or be exacerbated by the investigational drug.
-
Lack of response to an adequate trial of two or more antidepressants in the current episode (treatment-resistant depression may be studied in separate trials).
-
3. Intervention and Blinding:
-
Participants are randomly assigned to receive the investigational drug, placebo, or the active comparator.
-
Dosage is often flexible, allowing for titration based on efficacy and tolerability within a predefined range.
-
Both participants and study personnel (investigators, raters) are blinded to the treatment allocation to minimize bias.
4. Outcome Measures:
-
Primary Efficacy Endpoint: The change from baseline in the total score of a standardized depression rating scale (e.g., HAM-D17 or MADRS) at the end of the acute treatment phase.
-
Secondary Efficacy Endpoints:
-
Response rate (percentage of patients with a ≥50% reduction in baseline score).
-
Remission rate (percentage of patients with a score below a predefined threshold, e.g., HAM-D17 ≤7).
-
Change in scores on other scales measuring anxiety, functioning, and quality of life.
-
-
Safety and Tolerability Assessments:
-
Incidence and severity of treatment-emergent adverse events.
-
Vital signs, weight, electrocardiograms (ECGs), and laboratory tests.
-
Discontinuation rates due to adverse events.
-
Assessment Tools:
-
Hamilton Depression Rating Scale (HAM-D): A clinician-administered scale that assesses the severity of depressive symptoms. The 17-item version is most common, with scores ranging from 0 to 52.[6][8]
-
0-7: Normal
-
8-16: Mild depression
-
17-23: Moderate depression
-
≥24: Severe depression
-
-
Montgomery-Åsberg Depression Rating Scale (MADRS): A 10-item clinician-rated scale designed to be sensitive to changes in depression severity with treatment. Scores range from 0 to 60.[7][9]
-
0-6: Normal
-
7-19: Mild depression
-
20-34: Moderate depression
-
≥35: Severe depression
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of antidepressants are mediated through their modulation of monoaminergic neurotransmitter systems and downstream intracellular signaling cascades.
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs, such as fluoxetine and sertraline, selectively block the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT).[10] This initial action triggers a cascade of downstream events.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
SNRIs, such as venlafaxine and duloxetine, block both the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET), increasing the synaptic levels of both neurotransmitters.[11]
Tricyclic Antidepressants (TCAs)
TCAs, such as amitriptyline and imipramine, are non-selective inhibitors of SERT and NET.[12][13] However, they also have antagonist activity at other receptors, which contributes to their side effect profile.[13]
Monoamine Oxidase Inhibitors (MAOIs)
MAOIs, such as phenelzine and tranylcypromine, inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine). This leads to increased availability of these neurotransmitters in the presynaptic neuron and subsequently in the synapse.[5]
Conclusion
The landscape of antidepressant pharmacotherapy has evolved significantly since the advent of the first-generation agents. While newer classes like SSRIs and SNRIs generally offer improved tolerability compared to TCAs and MAOIs, there is considerable variability in efficacy and side-effect profiles both between and within classes. A thorough understanding of the distinct pharmacological properties, clinical trial methodologies, and underlying signaling pathways of these antidepressant classes is paramount for the continued development of more effective and personalized treatments for major depressive disorder.
References
- 1. Remission, dropouts, and adverse drug reaction rates in major depressive disorder: a meta-analysis of head-to-head trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Antidepressant efficacy and side-effect burden: a quick guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 6. Hamilton Rating Scale for Depression - Wikipedia [en.wikipedia.org]
- 7. Montgomery–Åsberg Depression Rating Scale - Wikipedia [en.wikipedia.org]
- 8. resref.com [resref.com]
- 9. madrs.net [madrs.net]
- 10. researchgate.net [researchgate.net]
- 11. americanaddictioncenters.org [americanaddictioncenters.org]
- 12. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 13. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Selectivity of Rolicyprine for MAO-A versus MAO-B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the monoamine oxidase (MAO) inhibitor, rolicyprine (B1679512), focusing on its selectivity for the two principal isoenzymes, MAO-A and MAO-B. The following sections detail the experimental protocols for determining inhibitor selectivity, present comparative data with other known MAO inhibitors, and illustrate the experimental workflow.
Comparative Analysis of MAO Inhibitor Selectivity
The efficacy and therapeutic application of MAO inhibitors are largely determined by their selectivity towards either MAO-A or MAO-B.[1] Selective MAO-A inhibitors are primarily utilized as antidepressants, while selective MAO-B inhibitors are employed in the management of neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[2][1] Non-selective inhibitors, while potent, are associated with a higher risk of adverse effects, such as the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.
The selectivity of an inhibitor is quantified by comparing its potency (typically measured as the half-maximal inhibitory concentration, IC50, or the inhibition constant, Ki) against both MAO isoforms. A high selectivity index (SI), calculated as the ratio of IC50 (MAO-B) / IC50 (MAO-A) for an MAO-A selective inhibitor, or IC50 (MAO-A) / IC50 (MAO-B) for an MAO-B selective inhibitor, indicates a greater preference for one isoenzyme over the other.
The following table summarizes the inhibitory potency and selectivity of this compound in comparison to well-characterized MAO inhibitors.
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity Index (SI) | Classification |
| This compound | MAO-A | Data Not Available | Data Not Available | To Be Determined |
| MAO-B | Data Not Available | |||
| Clorgyline | MAO-A | Low nM | High | Selective MAO-A Inhibitor |
| MAO-B | High nM | |||
| Selegiline | MAO-A | High nM | High | Selective MAO-B Inhibitor |
| MAO-B | Low nM | |||
| Tranylcypromine | MAO-A | Similar nM | ~1 | Non-Selective Inhibitor |
| MAO-B | Similar nM | |||
| Moclobemide | MAO-A | Moderate nM | Moderate | Reversible MAO-A Inhibitor (RIMA) |
| MAO-B | High nM |
Note: Specific quantitative data for this compound was not available in the reviewed literature. The table serves as a template for comparative assessment upon experimental determination of its inhibitory profile.
Experimental Protocols for Determining MAO Inhibitor Selectivity
The determination of an inhibitor's selectivity for MAO-A versus MAO-B involves a series of in vitro assays. A common and reliable method is the continuous spectrophotometric or fluorometric assay.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrates:
-
MAO-A selective: Serotonin (5-hydroxytryptamine)
-
MAO-B selective: Benzylamine or Phenylethylamine
-
Non-selective: Kynuramine (B1673886) or p-Tyramine
-
-
Test compound (this compound) and reference inhibitors (Clorgyline, Selegiline, Tranylcypromine)
-
Detection reagents (e.g., Amplex Red, horseradish peroxidase for fluorometric assays measuring hydrogen peroxide production)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader capable of spectrophotometric or fluorometric measurements
Assay Procedure
-
Enzyme Preparation : Dilute the recombinant MAO-A and MAO-B enzymes to a predetermined optimal concentration in phosphate buffer.
-
Inhibitor Preparation : Prepare a series of dilutions of the test compound (this compound) and reference inhibitors in the assay buffer. A typical concentration range might be from 0.1 nM to 100 µM.
-
Pre-incubation : Add a small volume of the diluted inhibitor solutions to the wells of the microplate. Then, add the diluted enzyme solution to each well. Allow the inhibitors and enzymes to pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate to each well. For selectivity determination, parallel assays should be run for MAO-A and MAO-B using their respective preferred substrates or a non-selective substrate.
-
Detection :
-
Spectrophotometric Method : If using substrates like kynuramine or benzylamine, the formation of their respective products (4-hydroxyquinoline and benzaldehyde) can be measured by monitoring the change in absorbance at a specific wavelength (e.g., 316 nm for 4-hydroxyquinoline (B1666331) and 250 nm for benzaldehyde).
-
Fluorometric Method : When using a non-selective substrate like p-tyramine, the production of hydrogen peroxide (H₂O₂) can be measured. This is often done using a coupled enzyme system, such as horseradish peroxidase with Amplex Red, which generates a highly fluorescent product (resorufin) that can be measured at an excitation/emission of ~530-560 nm / ~580-590 nm.
-
-
Data Analysis :
-
Measure the rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each inhibitor against both MAO-A and MAO-B.
-
Calculate the Selectivity Index (SI) as the ratio of the IC50 values.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedure for assessing MAO inhibitor selectivity and the general signaling pathway of MAO action.
Caption: Experimental workflow for determining MAO inhibitor selectivity.
Caption: General signaling pathway of monoamine oxidase activity and inhibition.
References
Replicating Historical Findings on Monoamine Oxidase Inhibitors: A Comparative Guide
A Note on Rolicyprine: Comprehensive historical data, including specific preclinical and clinical efficacy findings and detailed experimental protocols for the monoamine oxidase inhibitor (MAOI) this compound, are scarce in currently accessible scientific literature. This guide, therefore, focuses on the broader class of MAOIs to provide a comparative framework for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are applicable to the study of MAOIs and can serve as a foundation for investigating compounds like this compound, should historical samples or synthetic batches become available.
Introduction to Monoamine Oxidase Inhibitors (MAOIs)
Monoamine oxidase inhibitors (MAOIs) were the first class of antidepressants to be developed.[1][2] Their therapeutic effect is primarily achieved by inhibiting the activity of monoamine oxidase (MAO), an enzyme responsible for breaking down monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576) in the brain.[2] By blocking this enzyme, MAOIs lead to an increase in the concentration of these neurotransmitters, which is believed to be the primary mechanism behind their antidepressant effects.
There are two main isoforms of the MAO enzyme: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[2] Early MAOIs were non-selective and irreversible, meaning they inhibited both isoforms and their effects lasted until the body could synthesize new enzyme, a process that can take several weeks. Newer MAOIs have been developed with greater selectivity and reversibility.
Comparative Efficacy of MAOIs
Historically, MAOIs have demonstrated efficacy in treating major depressive disorder, particularly atypical depression. The following table summarizes representative efficacy data for some well-known MAOIs compared to other antidepressant classes. It is important to note that direct head-to-head trial data, especially for older compounds, can be limited.
| Drug Class | Representative Drug(s) | Typical Response Rate | Key Findings & Citations |
| MAOIs | Phenelzine, Tranylcypromine | ~50-70% | Historically considered effective, particularly for atypical depression. A 7-week double-blind study showed a response rate of approximately 60% for phenelzine, comparable to the tricyclic antidepressant nortriptyline.[1] |
| Tricyclic Antidepressants (TCAs) | Imipramine, Amitriptyline | ~50-70% | Considered a gold standard for antidepressant efficacy in historical trials. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Sertraline | ~50-60% | Generally better tolerated than MAOIs and TCAs, making them a first-line treatment. Meta-analyses show comparable efficacy to older antidepressant classes for most patients. |
Experimental Protocols
Detailed experimental protocols from historical studies on specific MAOIs are often not fully documented in accessible publications. However, the following represents a generalized, standard methodology for key experiments used to characterize MAOIs.
In Vitro Monoamine Oxidase Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Isolated mitochondria from rat or human liver (as a source of MAO enzymes)
-
Test compound (e.g., this compound) dissolved in a suitable solvent
-
Selective substrates:
-
For MAO-A: Kynuramine
-
For MAO-B: Benzylamine[3]
-
-
Spectrophotometer or fluorometer
-
Phosphate (B84403) buffer (pH 7.4)
-
Peroxidase
-
4-Aminoantipyrine and vanillic acid (for colorimetric detection)[4]
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the mitochondrial preparation (enzyme source) to the phosphate buffer.
-
Add the different concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for enzyme inhibition.
-
Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine (B48309) for MAO-B).
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding acid).
-
For colorimetric assays, add peroxidase, 4-aminoantipyrine, and vanillic acid to produce a colored product from the hydrogen peroxide generated during the MAO reaction.[4]
-
Measure the absorbance or fluorescence of the product. The amount of product formed is inversely proportional to the MAO activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control with no inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In Vivo Assessment of Antidepressant-like Activity (Forced Swim Test)
Objective: To evaluate the potential antidepressant effect of a test compound in a rodent model of behavioral despair.
Materials:
-
Male Sprague-Dawley rats or Swiss Webster mice
-
Test compound (e.g., this compound)
-
Vehicle (e.g., saline or a specific solvent)
-
A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software.
Procedure:
-
Administer the test compound or vehicle to the animals at a specific time point before the test (e.g., 30-60 minutes).
-
Gently place each animal individually into the water-filled cylinder for a 6-minute session.
-
Record the animal's behavior. The key behavior measured is immobility time, which is defined as the time the animal spends floating with only minor movements to keep its head above water.
-
The duration of immobility during the last 4 minutes of the 6-minute session is typically scored.
-
A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by MAOIs and a general workflow for their preclinical to clinical evaluation.
Caption: Mechanism of action of a Monoamine Oxidase Inhibitor (MAOI) like this compound.
Caption: General workflow for the development of an antidepressant drug.
References
- 1. Comparative efficacy and safety of MAOIs versus TCAs in treating depression in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Rolicyprine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of rolicyprine (B1679512). Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Given the absence of specific disposal guidelines for this compound, the following procedures are based on established best practices for the disposal of hazardous chemical waste.
Hazard Profile and Safety Precautions
The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled as a hazardous substance. The hazard profile of structurally related compounds, such as those containing nitrile groups, suggests that thermal decomposition may produce toxic gases like hydrogen cyanide and other nitriles.[1] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) as outlined in your institution's safety protocols.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use a certified chemical fume hood when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols.
Quantitative Data on Chemical Hazards
While specific quantitative data for this compound is not available, the following table summarizes the hazards associated with a similar class of compounds and should be used as a precautionary reference.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | H302+H312+H332 |
| Eye Irritation | May cause serious eye irritation. | H319 |
| Aquatic Hazard (Acute & Chronic) | May be very toxic to aquatic life with long-lasting effects. | H410 |
This data is based on the hazard profile of Rilpivirine and should be considered as a precautionary guideline for handling this compound.[2][3]
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste management company. Never dispose of this compound down the drain or in regular solid waste. [2][4]
1. Segregation and Waste Collection:
-
Solid Waste: Place unused or expired solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, pipette tips) into a dedicated, properly labeled hazardous waste container.[2] The container must be sealable, durable, and chemically compatible with the waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.[2]
-
Sharps: Any sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.
2. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Toxic," "Environmental Hazard").[2][4][5]
-
Storage: Store the sealed waste containers in a designated, secure secondary containment area. This area should be clearly marked as a hazardous waste accumulation site and be away from incompatible materials.[2][4]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifests and pickup.
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste and disposed of through the same hazardous waste stream.[5]
-
Do not rinse the containers and pour the rinsate down the drain.[5] If institutional procedures require rinsing, the rinsate must be collected and treated as hazardous liquid waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
